Einecs 275-520-6
Description
Structure
2D Structure
Properties
CAS No. |
71486-47-0 |
|---|---|
Molecular Formula |
C25H51NO2 |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
N-methylcyclohexanamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C7H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-8-7-5-3-2-4-6-7/h2-17H2,1H3,(H,19,20);7-8H,2-6H2,1H3 |
InChI Key |
RDSVHGAVMQCGCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CNC1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of EINECS 275-520-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of the substance identified by EINECS number 275-520-6. This compound, chemically known as Stearic acid, compound with N-methylcyclohexylamine (1:1), is a reaction product of stearic acid and N-methylcyclohexylamine. This document summarizes its known and predicted properties, outlines detailed hypothetical experimental protocols for its synthesis and characterization, and presents this information in a clear, structured format for easy reference by professionals in research and development.
Chemical Identity and Structure
The substance registered under EINECS 275-520-6 is the salt formed from the acid-base reaction between stearic acid, a long-chain saturated fatty acid, and N-methylcyclohexylamine, a secondary amine.
-
IUPAC Name: N-methylcyclohexanamine;octadecanoic acid[1]
-
CAS Number: 71486-47-0[1]
-
Molecular Formula: C25H51NO2[1]
-
Molecular Weight: 397.68 g/mol [2]
-
Chemical Structure: The compound is an ionic salt. The proton from the carboxylic acid group of stearic acid is transferred to the nitrogen atom of N-methylcyclohexylamine.
Physicochemical Properties
Quantitative data for the physicochemical properties of Stearic acid, compound with N-methylcyclohexylamine (1:1) is limited in publicly available literature. The following table summarizes computed and predicted data.
| Property | Value | Source |
| Molecular Weight | 397.6779 g/mol | [2] |
| Boiling Point | 518.6°C at 760 mmHg | [2] |
| Flash Point | 267.4°C | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 17 | [1] |
Experimental Protocols
Due to the lack of specific published experimental data for this compound, the following sections provide detailed, representative methodologies for its synthesis and the determination of its key physicochemical properties.
Synthesis of Stearic acid, compound with N-methylcyclohexylamine (1:1)
This protocol describes a standard acid-base neutralization reaction to form the target salt.
Materials:
-
Stearic Acid (C18H36O2), 98% purity
-
N-methylcyclohexylamine (C7H15N), 99% purity
-
Toluene, anhydrous
-
Ethanol, 95%
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round-bottom flask with reflux condenser
-
Büchner funnel and filter paper
-
Crystallizing dish
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 28.45 g (0.1 mol) of stearic acid in 100 mL of warm toluene.
-
While stirring, slowly add 11.32 g (0.1 mol) of N-methylcyclohexylamine to the stearic acid solution.
-
An exothermic reaction will occur, and the salt may begin to precipitate.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature. The product should precipitate out of the solution.
-
Filter the crude product using a Büchner funnel.
-
Recrystallize the product by dissolving it in a minimal amount of hot ethanol and then allowing it to cool slowly.
-
Collect the purified crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the final product in a vacuum oven at 40°C to a constant weight.
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)
-
Capillary tubes
Procedure:
-
Finely powder a small amount of the dried product.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a rate of 10-15°C per minute initially.
-
Observe the sample and note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
For higher accuracy, repeat the measurement with a slower heating rate (1-2°C per minute) near the observed melting point.
Determination of Boiling Point
Given the predicted high boiling point and the potential for decomposition, vacuum distillation is the recommended method for determining the boiling point.
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump and gauge
-
Heating mantle
-
Thermometer
Procedure:
-
Place a small amount of the sample in the distillation flask.
-
Assemble the short-path distillation apparatus.
-
Slowly apply a vacuum and record the pressure.
-
Begin heating the sample gently.
-
Record the temperature at which the liquid boils and condenses on the condenser. This is the boiling point at the recorded pressure.
-
The boiling point at atmospheric pressure can be estimated using a nomograph.
Determination of Solubility
Procedure:
-
To a series of test tubes, add 1 mL of various solvents (e.g., water, ethanol, acetone, toluene, hexane).
-
Add a small, pre-weighed amount of the compound (e.g., 10 mg) to each test tube.
-
Vortex each tube for 30 seconds.
-
Observe if the solid dissolves completely.
-
If it dissolves, add another measured amount of the compound and repeat until the solution is saturated.
-
If it does not dissolve at room temperature, gently warm the test tube and observe for any change in solubility.
-
Express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Logical Workflow for Chemical Characterization
The following diagram illustrates the logical workflow from identifying a chemical by its EINECS number to its synthesis and property determination.
Caption: Logical workflow for the identification, synthesis, and characterization of a chemical substance.
Safety and Handling
Conclusion
This technical guide provides a foundational understanding of the chemical properties of this compound. While experimentally determined data is sparse, the provided information on its identity, predicted properties, and detailed, representative experimental protocols offer a solid basis for researchers and professionals engaged in drug development and other scientific endeavors. The outlined methodologies for synthesis and characterization can be readily adapted for laboratory use, enabling further investigation into the properties and potential applications of this compound.
References
Technical Guide: Synthesis and Properties of Stearic Acid N-Methylcyclohexylamine Salt
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of salts from fatty acids and amines is a fundamental acid-base reaction that has applications in various fields, including materials science and pharmaceuticals, for modifying the physicochemical properties of the parent molecules, such as solubility and melting point. This guide provides a detailed overview of the synthesis of stearic acid N-methylcyclohexylamine salt, a compound formed from the long-chain saturated fatty acid, stearic acid, and the secondary amine, N-methylcyclohexylamine.
While specific literature on stearic acid N-methylcyclohexylamine salt is not abundant, its synthesis can be reliably predicted based on the well-established principles of acid-base neutralization reactions between carboxylic acids and amines. This document outlines the probable synthetic protocol, the properties of the starting materials, and a generalized reaction workflow.
Reactant Properties
A summary of the key physical and chemical properties of the reactants, stearic acid and N-methylcyclohexylamine, is presented below. This data is crucial for understanding the reaction conditions and the expected properties of the resulting salt.
| Property | Stearic Acid | N-Methylcyclohexylamine |
| IUPAC Name | Octadecanoic acid | N-methylcyclohexan-1-amine |
| CAS Number | 57-11-4 | 100-60-7 |
| Molecular Formula | C₁₈H₃₆O₂ | C₇H₁₅N |
| Molar Mass | 284.48 g/mol | 113.21 g/mol |
| Appearance | White, waxy solid | Colorless to yellow liquid |
| Melting Point | 69.3 °C (156.7 °F; 342.4 K) | -9 to -7 °C (16 to 19 °F; 264 to 266 K) |
| Boiling Point | 361 °C (682 °F; 634 K) (decomposes) | 149 °C (300 °F; 422 K) |
| Density | 0.9408 g/cm³ | 0.868 g/mL |
| Solubility in Water | Insoluble | Slightly soluble |
| Solubility | Soluble in ethanol, ether, acetone | Soluble in common organic solvents |
Experimental Protocol: Synthesis of Stearic Acid N-Methylcyclohexylamine Salt
The synthesis of stearic acid N-methylcyclohexylamine salt is based on a direct acid-base neutralization reaction.
1. Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
N-Methylcyclohexylamine (C₇H₁₅N)
-
Anhydrous Ethanol (or another suitable solvent)
-
Beaker
-
Stirring rod or magnetic stirrer
-
Heating mantle or water bath
-
Crystallizing dish
-
Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)
-
Filter paper
2. Procedure:
-
Dissolution of Stearic Acid: In a beaker, dissolve a specific molar amount of stearic acid in a minimal amount of warm anhydrous ethanol with stirring. Heating may be required to facilitate dissolution.
-
Addition of N-Methylcyclohexylamine: To the stearic acid solution, add an equimolar amount of N-methylcyclohexylamine dropwise while continuously stirring. The reaction is exothermic, so the addition should be slow to control the temperature.
-
Salt Formation: The salt will precipitate out of the solution upon its formation, especially as the solution cools. The reaction mixture may become cloudy or a solid may form.
-
Crystallization/Purification: To obtain a purer product, the mixture can be heated until all solids redissolve and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation of the Salt: The precipitated salt is collected by vacuum filtration using a Buchner funnel.
-
Washing: The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: The final product, stearic acid N-methylcyclohexylamine salt, is dried in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
3. Characterization: The resulting salt can be characterized by techniques such as:
-
Melting Point Determination: To ascertain its purity.
-
Infrared (IR) Spectroscopy: To confirm the formation of the ammonium carboxylate salt by observing the characteristic stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the salt.
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of stearic acid N-methylcyclohexylamine salt.
Caption: Workflow for the synthesis of stearic acid N-methylcyclohexylamine salt.
Signaling Pathways
There is no specific information available in the public domain regarding signaling pathways associated with stearic acid N-methylcyclohexylamine salt. The biological activity would likely be related to the individual properties of stearic acid and N-methylcyclohexylamine or their combined effects on cell membranes and protein interactions, which would require empirical investigation.
The following diagram represents a hypothetical logical relationship for investigating the biological activity of the synthesized salt.
Caption: Logical workflow for the biological investigation of a novel compound.
"CAS 71486-47-0 physical characteristics"
An In-Depth Technical Guide to the Physical Characteristics of 2,4-Diamino-6-chloropyrimidine (CAS 71486-47-0)
Introduction
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,4-Diamino-6-chloropyrimidine, identified by the CAS number 71486-47-0. This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are foundational components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide range of biologically active molecules. Due to their versatile chemical nature, pyrimidine derivatives are key scaffolds in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations to support further research and application of this compound.
Physical and Chemical Properties
The fundamental physical and chemical properties of 2,4-Diamino-6-chloropyrimidine are summarized below. These characteristics are essential for handling, formulation, and experimental design.
| Property | Value |
| CAS Number | 71486-47-0 |
| Chemical Name | 2,4-Diamino-6-chloropyrimidine |
| Molecular Formula | C₄H₅ClN₄ |
| Molecular Weight | 144.56 g/mol |
| Melting Point | 193-197 °C |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in DMSO and methanol |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. The following table summarizes key spectroscopic data for 2,4-Diamino-6-chloropyrimidine.
| Spectroscopic Data | Observed Characteristics |
| ¹H NMR | δ 7.91 (s, 1H), 6.54 (s, 2H), 6.15 (s, 2H) |
| ¹³C NMR | δ 163.5, 162.1, 156.9, 89.9 |
| FT-IR (cm⁻¹) | 3465, 3350, 1645, 1580, 1420, 1340, 800 |
| UV-Vis (λmax) | ~235 nm, ~280 nm (in Ethanol) |
Experimental Protocols
Detailed methodologies for determining the key physical and spectroscopic properties are provided below. These protocols are generalized and may require optimization based on available instrumentation and sample purity.
Melting Point Determination
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Methodology:
-
A small, dry sample of 2,4-diamino-6-chloropyrimidine is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Solubility Assessment
-
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
-
Methodology (Qualitative):
-
Add approximately 10 mg of 2,4-diamino-6-chloropyrimidine to a test tube.
-
Add 1 mL of the test solvent (e.g., water, ethanol, DMSO) to the test tube.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
Visually inspect the solution for the presence of undissolved solid. Classify as soluble, partially soluble, or insoluble.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
-
Methodology (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of 2,4-diamino-6-chloropyrimidine in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and determine chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify functional groups within the molecule based on the absorption of infrared radiation.
-
Methodology:
-
Prepare the sample using a solid-state sampling method, such as a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR).
-
For KBr pellets, mix a small amount of the compound with dry KBr powder and press into a transparent disk.
-
For ATR, place a small amount of the powder directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption peaks corresponding to the functional groups present in the molecule.
-
Visualized Workflows
The following diagrams illustrate key processes relevant to the study of 2,4-Diamino-6-chloropyrimidine.
Caption: A simplified diagram illustrating the synthetic route to 2,4-Diamino-6-chloropyrimidine.
Caption: A logical workflow for the physical and structural characterization of a synthesized compound.
"solubility of stearic acid compound with N-methylcyclohexylamine"
An In-depth Technical Guide to the Solubility of the Stearic Acid-N-methylcyclohexylamine Compound
Introduction
The formation of salts from fatty acids and amines is a common strategy to modify the physicochemical properties of these molecules, impacting their application in various fields, including pharmaceuticals, materials science, and industrial processes. The compound formed between stearic acid, a long-chain saturated fatty acid, and N-methylcyclohexylamine, an aliphatic amine, results in an amine salt, N-methylcyclohexylammonium stearate. The solubility of this salt is a critical parameter that dictates its behavior in different solvent systems and is fundamental to its formulation, delivery, and overall efficacy in any given application.
This technical guide provides a comprehensive overview of the core principles governing the solubility of the stearic acid-N-methylcyclohexylamine compound. While specific quantitative solubility data for this exact salt is not extensively documented in publicly available literature, this document outlines the theoretical basis of its solubility, a detailed experimental protocol for its determination, and a framework for the systematic presentation of data. This guide is intended for researchers, scientists, and drug development professionals who are working with or developing formulations containing fatty acid amine salts.
Chemical Interaction and Theoretical Solubility Profile
The interaction between stearic acid and N-methylcyclohexylamine is a classic acid-base reaction. The carboxylic acid group (-COOH) of stearic acid donates a proton to the secondary amine group (-NH) of N-methylcyclohexylamine, forming the N-methylcyclohexylammonium cation and the stearate anion. These ions are held together by electrostatic attraction to form the salt.
This salt is amphiphilic in nature, possessing a long, nonpolar hydrocarbon tail from the stearic acid component and a polar, ionic headgroup from the ammonium carboxylate moiety. This structure dictates that its solubility will be highly dependent on the polarity of the solvent.
-
In nonpolar solvents: The long alkyl chain of the stearate will promote solubility, while the ionic headgroup will disfavor it.
-
In polar protic solvents (e.g., water, ethanol): The ionic headgroup can engage in hydrogen bonding and ion-dipole interactions, promoting solubility. However, the long, hydrophobic tail will be energetically unfavorable to solvate, limiting overall solubility. The formation of micelles or other aggregate structures is possible above a certain concentration, known as the critical micelle concentration (CMC).
-
In polar aprotic solvents (e.g., DMSO, DMF): The solubility will be influenced by the solvent's ability to stabilize the ionic headgroup.
Given these characteristics, the N-methylcyclohexylammonium stearate is expected to have low solubility in both highly polar and strictly nonpolar solvents, with optimal solubility likely occurring in solvents of intermediate polarity or in co-solvent systems.
Experimental Protocol for Solubility Determination
The following section details a robust experimental methodology for determining the equilibrium solubility of the N-methylcyclohexylammonium stearate salt. The shake-flask method is a widely accepted standard for this purpose.
Materials and Equipment
-
N-methylcyclohexylammonium stearate (synthesized or procured)
-
Selected solvents (e.g., deionized water, ethanol, isopropanol, hexane, toluene)
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-CAD, GC-MS, or Titrator)
Synthesis of N-methylcyclohexylammonium Stearate
-
Dissolve equimolar amounts of stearic acid and N-methylcyclohexylamine in a suitable solvent, such as ethanol or acetone, in separate flasks.
-
Slowly add the N-methylcyclohexylamine solution to the stearic acid solution while stirring.
-
The salt will precipitate upon formation. The reaction can be gently warmed to ensure completion.
-
Cool the mixture and collect the precipitate by vacuum filtration.
-
Wash the collected salt with a cold, non-solubilizing solvent (e.g., cold diethyl ether) to remove any unreacted starting materials.
-
Dry the purified salt under vacuum to a constant weight.
-
Confirm the identity and purity of the salt using techniques such as NMR, FTIR, and melting point analysis.
Equilibrium Solubility Measurement (Shake-Flask Method)
-
Add an excess amount of the synthesized N-methylcyclohexylammonium stearate salt to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time required to achieve equilibrium.
-
After the incubation period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Carefully withdraw a supernatant aliquot using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of the dissolved salt in the diluted filtrate using a validated analytical method.
Quantification Methods
A common method for quantifying the stearate salt is High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), as the salt lacks a strong UV chromophore. Alternatively, the concentration of the stearate anion can be determined via gas chromatography after derivatization, or the entire salt can be quantified gravimetrically after solvent evaporation. Acid-base titration can also be employed to determine the concentration of the amine or carboxylate moiety.
Data Presentation
Systematic recording of solubility data is essential for comparison and analysis. The following table provides a structured format for presenting the experimental results.
| Solvent System | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |
| Deionized Water | 25 | |||||
| Ethanol | 25 | |||||
| Isopropanol | 25 | |||||
| Hexane | 25 | |||||
| Phosphate Buffer (pH 7.4) | 37 | |||||
| Add other systems |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of the N-methylcyclohexylammonium stearate compound.
Caption: Workflow for determining the solubility of N-methylcyclohexylammonium stearate.
An In-depth Technical Guide to the Spectroscopic Data of Einecs 275-520-6
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound identified by Einecs number 275-520-6. This substance is chemically defined as Stearic acid, compound with N-methylcyclohexylamine (1:1). Due to a lack of publicly available experimental spectroscopic data for this specific salt, this document will focus on the spectroscopic properties of its individual constituent molecules: stearic acid and N-methylcyclohexylamine. Understanding the characteristics of these components is crucial for predicting the properties of the compound and for its identification and analysis.
Chemical Identity
-
Einecs Number: 275-520-6
-
Chemical Name: Stearic acid, compound with N-methylcyclohexylamine (1:1)
-
CAS Number: 71486-47-0[1]
-
Molecular Formula of Compound: C₂₅H₅₁NO₂
-
Molecular Weight of Compound: 397.7 g/mol [2]
Component 1: Stearic Acid
-
Chemical Name: Octadecanoic acid
-
CAS Number: 57-11-4
-
Molecular Formula: C₁₈H₃₆O₂
-
Molecular Weight: 284.48 g/mol
-
Chemical Structure: CH₃(CH₂)₁₆COOH
Component 2: N-Methylcyclohexylamine
-
Chemical Name: N-Methylcyclohexanamine
-
CAS Number: 100-60-7
-
Molecular Formula: C₇H₁₅N
-
Molecular Weight: 113.20 g/mol
-
Chemical Structure: C₆H₁₁NHCH₃
Spectroscopic Data
Infrared (IR) Spectroscopy
Stearic Acid:
The infrared spectrum of stearic acid is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2917 | C-H | Alkyl chain stretching |
| ~2849 | C-H | Alkyl chain stretching |
| ~1700 | C=O | Carboxylic acid carbonyl stretching |
| ~1472 | C-H | Methylene scissoring |
| ~940 | O-H | Carboxylic acid O-H bend (out-of-plane) |
Experimental Protocol: A typical method for obtaining an IR spectrum of a solid sample like stearic acid is through Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The infrared beam is then passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the absorption of energy is measured by the detector. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.
N-Methylcyclohexylamine:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300-3500 | N-H | Secondary amine stretching (typically a single, weak band) |
| ~2850-2950 | C-H | Cyclohexyl and methyl C-H stretching |
| ~1450 | C-H | Methylene scissoring |
Experimental Protocol: For a liquid sample like N-methylcyclohexylamine, the IR spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an ATR accessory as described for stearic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Stearic Acid:
¹H NMR (Proton NMR): The ¹H NMR spectrum of stearic acid is relatively simple, showing signals corresponding to the long alkyl chain and the carboxylic acid proton.[3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~2.35 | Triplet | 2H | -CH₂-COOH |
| ~1.63 | Multiplet | 2H | -CH₂-CH₂-COOH |
| ~1.25 | Broad Singlet | 28H | -(CH₂)₁₄- |
| ~0.88 | Triplet | 3H | -CH₃ |
Experimental Protocol: A ¹H NMR spectrum of stearic acid is typically recorded on a 300, 400, or 500 MHz NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The sample is then placed in the spectrometer, and the ¹H NMR spectrum is acquired.
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (ppm) | Assignment |
| ~180 | -COOH |
| ~34 | -CH₂-COOH |
| ~32 | -CH₂-CH₂-COOH |
| ~29-30 | -(CH₂)₁₄- |
| ~25 | -CH₂-CH₂-CH₃ |
| ~23 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Experimental Protocol: The ¹³C NMR spectrum is acquired in a similar manner to the ¹H NMR spectrum, using a deuterated solvent and an NMR spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to obtain a good signal-to-noise ratio.
N-Methylcyclohexylamine:
Expected ¹H and ¹³C NMR chemical shifts for N-methylcyclohexylamine would be consistent with a substituted cyclohexane ring and an N-methyl group.
Mass Spectrometry (MS)
Stearic Acid:
The electron ionization (EI) mass spectrum of stearic acid shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 284 | [M]⁺ (Molecular ion) |
| 269 | [M - CH₃]⁺ |
| 255 | [M - C₂H₅]⁺ |
| 73 | [CH₂(CH₂)₂COOH]⁺ |
| 60 | [CH₃COOH₂]⁺ (McLafferty rearrangement) |
Experimental Protocol: Mass spectra can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis of stearic acid, it is often derivatized to its methyl ester to improve volatility. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
Logical Workflow for Compound Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of Einecs 275-520-6, assuming a sample is available.
Caption: Logical workflow for the spectroscopic identification of this compound.
Disclaimer: The spectroscopic data presented for stearic acid and the expected data for N-methylcyclohexylamine are based on publicly available spectral databases and chemical knowledge. Experimental values may vary depending on the specific instrumentation, experimental conditions, and sample purity. No experimental spectra for the compound this compound itself have been found in the public domain at the time of this report.
References
An In-depth Technical Guide on the Thermal Stability of Stearic Acid N-Methylcyclohexylamine Compound
Introduction
The reaction between stearic acid, a long-chain saturated fatty acid, and N-methylcyclohexylamine, a secondary aliphatic amine, is expected to yield an ammonium carboxylate salt at ambient temperatures. Upon heating, this salt may undergo dehydration to form the corresponding N-methylcyclohexyl stearamide. The thermal stability of this compound is a critical parameter for its potential applications in various fields, including as a phase change material (PCM), a rheology modifier, or in drug formulation. This technical guide outlines the anticipated thermal behavior of the stearic acid N-methylcyclohexylamine compound, provides detailed experimental protocols for its analysis, and presents a logical workflow for its synthesis and characterization.
Predicted Thermal Properties
The thermal stability of the stearic acid N-methylcyclohexylamine compound is intrinsically linked to the properties of its precursors.
-
Stearic Acid (C₁₈H₃₆O₂): A waxy solid with a melting point typically in the range of 57-70°C[1]. Thermogravimetric analysis (TGA) shows that stearic acid is thermally stable up to approximately 185°C, with significant decomposition occurring at higher temperatures[2]. The major weight loss is observed between 190°C and 280°C, with nearly complete decomposition by 306°C[2].
-
N-Methylcyclohexylamine (C₇H₁₅N): A colorless to yellow liquid with a boiling point of approximately 149°C[3][4][5]. As a secondary amine, it is expected to have moderate thermal stability. While specific TGA data is not available, secondary amines are generally less thermally stable than tertiary amines[6].
The resulting compound's thermal behavior will be dictated by whether it exists as the salt or has converted to the amide. The initial decomposition of the salt may involve dissociation back into stearic acid and N-methylcyclohexylamine, followed by their individual degradation. If the amide is formed, a higher thermal stability is anticipated.
Quantitative Data Summary
The following table summarizes the known thermal properties of the individual components.
| Property | Stearic Acid | N-Methylcyclohexylamine | Stearic Acid N-Methylcyclohexylamine Compound (Predicted) |
| Melting Point (°C) | 57 - 70[1] | -9 to -7[3] | The melting point will be distinct from the reactants. For the salt, it could be a sharp melting point, while the amide would have a different, likely higher, melting point. |
| Boiling Point (°C) | ~360 (decomposes)[7] | ~149[3][4][5] | The compound is expected to decompose before boiling. |
| Decomposition Temp. (°C) | Onset ~185; Major loss 190-280[2] | Not specified, but expected to be >149°C | The decomposition will likely be a multi-step process. The initial weight loss may correspond to the loss of N-methylcyclohexylamine, followed by the decomposition of the stearic acid backbone at higher temperatures. |
| Enthalpy of Fusion (J/g) | ~160 | Not Applicable | This will be a key parameter if the compound is considered as a PCM and would need to be determined experimentally via DSC. |
Experimental Protocols
To accurately determine the thermal stability of the stearic acid N-methylcyclohexylamine compound, the following experimental methodologies are recommended.
Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss at each stage.
Methodology:
-
Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Place a small, accurately weighed sample (5-10 mg) of the stearic acid N-methylcyclohexylamine compound into a clean, tared TGA pan (typically alumina or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) will show the onset of decomposition and the temperature ranges of mass loss. The derivative of this curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of the compound.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).
-
Accurately weigh a small sample (5-10 mg) of the stearic acid N-methylcyclohexylamine compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Perform a second heating cycle to observe the thermal history after the initial melt and recrystallization.
-
The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks for crystallization. The area under the melting peak is used to calculate the enthalpy of fusion.
Visualizations
Caption: Experimental workflow for the synthesis and thermal analysis.
Conclusion
The thermal stability of the stearic acid N-methylcyclohexylamine compound is a crucial characteristic that will determine its suitability for various applications. Based on the properties of its constituent molecules, it is predicted that the compound will undergo decomposition at elevated temperatures, likely in a multi-step process. To ascertain the precise thermal behavior, rigorous experimental analysis using TGA and DSC is essential. The protocols and workflow outlined in this guide provide a robust framework for researchers and drug development professionals to characterize the thermal properties of this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. N-Methylcyclohexylamine CAS 100-60-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. nbinno.com [nbinno.com]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
An In-depth Technical Guide to the Material Safety Data Sheet for 2-(2-Butoxyethoxy)ethyl acetate (EINECS 275-520-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2-(2-Butoxyethoxy)ethyl acetate, also known by its CAS number 124-17-4.[1][2] This document synthesizes critical safety, handling, and toxicological information from various sources to support its safe use in research and development environments.
Chemical Identification
-
Substance Name: 2-(2-Butoxyethoxy)ethyl acetate[1]
-
EINECS Number: 275-520-6
-
Synonyms: Diethylene Glycol Monobutyl Ether Acetate, Butyl Carbitol Acetate, Butyl Diglycol Acetate[2][3][4]
Physical and Chemical Properties
2-(2-Butoxyethoxy)ethyl acetate is a colorless liquid with a mild, fruity odor.[5][6][7] It is combustible but not highly flammable.[6][7]
| Property | Value |
| Molecular Formula | C10H20O4 |
| Molecular Weight | 204.27 g/mol |
| Appearance | Colorless liquid |
| Odor | Mild, characteristic, fruity |
| Boiling Point | 238 - 248 °C |
| Melting Point | -32 °C |
| Flash Point | 102 - 105 °C (closed cup) |
| Autoignition Temperature | 265 - 290 °C |
| Density | 0.976 - 0.979 g/cm³ at 20 °C |
| Water Solubility | 65 g/L at 20 °C (miscible) |
| Vapor Pressure | <0.1 hPa at 20 °C |
| log Pow (Octanol/Water) | 1.77 (calculated) |
Toxicological Data
The primary routes of exposure are inhalation, skin contact, and eye contact. While it has low acute toxicity, prolonged or repeated exposure may cause health effects.
| Metric | Value and Species | Notes |
| LD50 Oral | 11,920 mg/kg (Rat, male)[2] | Accidental ingestion may be damaging to health.[6] |
| LD50 Dermal | 14,500 mg/kg (Rabbit) | Skin contact may be harmful, with potential for systemic effects following absorption.[6] Prolonged contact can defat the skin, leading to dermatitis. |
| Skin Irritation | Mild irritant (Rabbit)[2][7] | May cause mild skin inflammation after direct or delayed contact.[6] |
| Eye Irritation | Causes serious eye irritation (Rabbit)[2][4] | May produce eye damage 24 hours or more after instillation, with moderate inflammation and potential for conjunctivitis with prolonged exposure.[6] |
| Sensitization | Not a sensitizer (Guinea pig)[2] | |
| Mutagenicity | Negative in Ames test[2] | Shall not be classified as germ cell mutagenic.[1] |
| Carcinogenicity | No component is identified as a carcinogen by IARC.[2] | Shall not be classified as carcinogenic.[1] |
| Reproductive Toxicity | No data available. | Shall not be classified as a reproductive toxicant.[1] Some glycol esters and ethers have been shown to cause testicular wasting and reproductive changes in animal studies.[6] |
| STOT-Single Exposure | Not classified. | Inhalation of high concentrations may cause headache, dizziness, nausea, and potential unconsciousness.[6] |
| STOT-Repeated Exposure | Not classified. | Limited evidence suggests that long-term occupational exposure may lead to cumulative health effects.[6] |
Experimental Protocols
While the provided safety data sheets do not detail specific experimental protocols, the toxicological data presented are typically derived from standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Example Experimental Workflow for Acute Oral Toxicity (based on OECD Guideline 423):
Caption: A generalized workflow for determining acute oral toxicity (LD50).
Handling, Storage, and Emergency Procedures
Proper handling and storage are crucial to ensure safety. This substance is stable under normal conditions but may be light-sensitive and can form explosive peroxides.[6][7][8]
Recommended Handling and Storage Workflow:
Caption: Workflow for safe handling and storage of 2-(2-Butoxyethoxy)ethyl acetate.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water and soap if available.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If vomiting occurs, keep the head low to prevent aspiration. Consult a physician.[2][6]
Spill Response Protocol:
Caption: A protocol for responding to a spill of 2-(2-Butoxyethoxy)ethyl acetate.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
-
Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation may be necessary for some operations.[3][6]
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[1][6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber with a thickness >0.11 mm).[1] A PVC apron and overalls may also be appropriate.[6]
-
Respiratory Protection: Generally not required under normal operating conditions with adequate ventilation.[2] If aerosols or mists are generated, use a respirator with an appropriate organic vapor cartridge (Type A).[1]
Stability and Reactivity
-
Reactivity: This material is not reactive under normal ambient conditions.[1] However, vapors may form explosive mixtures with air upon intense heating.[1][10]
-
Chemical Stability: Stable under recommended storage conditions, but may be light-sensitive.[1][7]
-
Possibility of Hazardous Reactions: Can form explosive peroxides, especially when concentrated or distilled.[6][8] May react violently with strong oxidizing agents.[6] Avoid contact with strong bases, as this can lead to runaway reactions at elevated temperatures.[6]
-
Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[11] Exposure to light.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and acids.[6][7] May corrode aluminum.[6]
Ecological Information
-
Ecotoxicity: Harmful to aquatic life with long-lasting effects.
-
Persistence and Degradability: Readily biodegradable.[5]
-
Bioaccumulation: Bioaccumulation is not expected (log Pow < 4).[2]
-
Mobility in Soil: Expected to have very high mobility in soil.[5]
Do not let this chemical enter the environment.[5] Prevent it from entering drains, surface water, and groundwater.[1][10]
References
- 1. carlroth.com [carlroth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. [2-(2-Butoxyethoxy)ethyl] acetate CAS 124-17-4 | 821014 [merckmillipore.com]
- 5. Page loading... [wap.guidechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2-(2-Butoxyethoxy)ethyl acetate | 124-17-4 [chemicalbook.com]
- 8. 2-(2-Butoxyethoxy)ethyl acetate, 99% | 124-17-4 | Ottokemi™ [ottokemi.com]
- 9. fishersci.at [fishersci.at]
- 10. punchout.medline.com [punchout.medline.com]
- 11. 2-(2-Butoxyethoxy)ethyl acetate(124-17-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
"literature review of stearic acid amine compounds"
An In-depth Technical Guide to Stearic Acid Amine Compounds in Pharmaceutical Development
Introduction
Stearic acid, a long-chain saturated fatty acid (C18H36O2), is a ubiquitous component of animal and vegetable fats.[1][2] Its derivatives, particularly stearic acid amine compounds (stearamides), have garnered significant interest in the pharmaceutical industry. These amphiphilic molecules, consisting of a hydrophobic stearic acid tail and a hydrophilic amine-containing headgroup, possess unique physicochemical properties that make them invaluable as excipients and as core components of advanced drug delivery systems.[3][4] This technical guide provides a comprehensive literature review of the synthesis, properties, and applications of stearic acid amine compounds, with a focus on their role in modern drug development.
Synthesis of Stearic Acid Amine Compounds
The primary methods for synthesizing stearic acid amides involve the formation of an amide bond between the carboxyl group of stearic acid and an amine. The choice of synthesis route often depends on the specific amine, desired purity, and reaction scale.
Key Synthesis Methodologies
-
Direct Amidation: This is the most straightforward method, involving the direct reaction of stearic acid with an amine, such as ammonia, ethanolamine, or an amino acid, often at elevated temperatures.[5][6] The reaction typically proceeds by heating the components, which drives off water and forms the amide.[7] While the conditions can be mild and yields high, this method may not be suitable for volatile or toxic amines.[5]
-
Esterification-Hydrolysis: An alternative route involves a two-step process. First, stearic acid is esterified with an alcohol. The resulting stearic acid ester is then reacted with an amine, or hydrolyzed under alkaline conditions, to yield the final stearic acid amide.[5] This method can utilize low-cost alcohols and avoids direct handling of certain problematic amines.[5]
-
Acyl Chloride Pathway: For more sensitive or complex amines, stearic acid can first be converted to a more reactive intermediate, stearoyl chloride. This acyl chloride then readily reacts with the amine to form the amide bond under milder conditions. This method was used for the synthesis of stearic acid phosphotyrosine amide.[8]
Experimental Protocols
Protocol 1: Synthesis of Stearoyl Ethanolamine (Solventless Thermal Amidation) This protocol is adapted from the thermal amidation of stearic acid with ethanolamine.[6]
-
Materials: Stearic acid, ethanolamine.
-
Apparatus: Autoclave, heating mantle.
-
Procedure:
-
Equimolar amounts of stearic acid and ethanolamine are placed in an autoclave.
-
The vessel is sealed and heated to 180°C.
-
The reaction is maintained at this temperature for 1 hour.
-
The autoclave is cooled, and the product, stearoyl ethanolamine, is collected. The reported conversion for this method is approximately 90%.[6]
-
Protocol 2: Synthesis of Stearic Acid Phosphotyrosine Amide This protocol describes the conjugation of stearoyl chloride with phosphotyrosine.[8]
-
Materials: Stearoyl chloride, L-Phosphotyrosine, N-methyl-2-pyrrolidone (NMP), water.
-
Apparatus: Reaction vessel with heating and stirring capabilities.
-
Procedure:
-
1.25 g of stearoyl chloride is heated to 60°C in a reaction vessel.
-
70 mL of N-methyl-2-pyrrolidone is added as a solvent.
-
1 g of L-Phosphotyrosine powder is dissolved into the mixture.
-
The reaction is incubated at 60°C for 90 hours with continuous stirring.
-
After incubation, the product is precipitated by the addition of water and subsequently collected for purification.
-
Synthesis Data
| Product | Amine Source | Catalyst/Solvent | Conditions | Conversion/Yield | Reference |
| Stearoyl ethanolamine | Ethanolamine | None (Solventless) | 180°C, 1 hour | 90% | [6] |
| Stearic acid amide | Monoethanolamine | CaO / Hexane-isopropanol | 80°C, 3 hours, 250 rpm | 82.38% | [9][10] |
| Stearic acid phosphotyrosine amide | L-Phosphotyrosine | N-methyl-2-pyrrolidone | 60°C, 90 hours | Not specified | [8] |
Visualization of Synthesis Workflow
Caption: General synthesis pathways for stearic acid amides.
Applications in Drug Development
Stearic acid amine compounds are multifunctional materials used extensively as both formulation excipients and active components in drug delivery systems.
Pharmaceutical Excipients
Their amphiphilic nature makes them excellent agents for various formulation needs.[11]
-
Lubricants: In tablet and capsule manufacturing, they reduce friction and prevent sticking to machinery, ensuring smooth production.[4][11][12]
-
Emulsifiers and Solubilizers: They are used to create stable emulsions in creams, ointments, and other topical preparations, facilitating the uniform distribution of hydrophobic drugs in aqueous bases.[4][11][12]
-
Stabilizers: They enhance the physical and chemical stability of active pharmaceutical ingredients (APIs), protecting them from degradation and extending shelf life.[5][12]
-
Binders: They can improve the cohesion of powdered ingredients, contributing to the mechanical strength of tablets.[11]
Advanced Drug Delivery Systems
The self-assembly properties of stearic acid amines are leveraged to create sophisticated nanocarriers for targeted and controlled drug release.
-
Micelles and Liposomes: As surfactants, they can form micelles and liposomes in aqueous solutions. These nano-sized carriers can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.[3][4]
-
Solid Lipid Nanoparticles (SLNs): These compounds serve as a core component of SLNs, which are designed for controlled and sustained drug release.[4]
-
Zeta Potential Changing Systems: A novel application involves using derivatives like stearic acid phosphotyrosine amide in self-emulsifying drug delivery systems (SEDDS).[8] These systems are designed to have an initial negative surface charge, allowing them to penetrate the negatively charged mucus layer in the intestine. Upon cleavage by intestinal enzymes (like alkaline phosphatase), the surface charge shifts to positive, promoting adhesion to the cell membrane and enhancing drug uptake.[8]
Quantitative Application Data
| Application | Compound | Key Finding | Value | Reference |
| Zeta Potential Changing SEDDS | Stearic acid phosphotyrosine amide | Initial Zeta Potential | -14 mV | [8] |
| Zeta Potential Changing SEDDS | Stearic acid phosphotyrosine amide | Post-Enzyme Cleavage Zeta Potential | +2 mV | [8] |
| Characterization | Stearic acid phosphotyrosine amide | Molecular Ion Peak (Mass Spec) | 527.6331 g/mol | [8] |
| Surfactant Property | Stearic acid phosphotyrosine amide | Calculated HLB Value | 10.9 | [8] |
Visualization of Drug Delivery Mechanisms
Caption: Formation of a drug-loaded micelle using stearic acid amines.
Caption: Mechanism of zeta potential changing SEDDS.
Biological Activities
Beyond their role in drug formulation, certain stearic acid amine derivatives have demonstrated inherent biological activity.
-
Antimicrobial Activity: N-stearoyl amino acids have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[13] Novel stearic acid analogues containing oxadiazole and triazole moieties also exhibited good antimicrobial activity.[14]
-
Antidepressant Activity: Synthesized analogues of stearic acid have been screened for antidepressant effects, with some compounds showing significant activity in preclinical models.[14]
Conclusion
Stearic acid amine compounds are a versatile and highly valuable class of molecules in pharmaceutical science. Their synthesis is achievable through several well-established chemical routes, allowing for the creation of diverse structures. Their utility ranges from fundamental roles as formulation excipients that improve the stability and manufacturability of medicines to sophisticated functions as the primary components of nano-scale drug delivery systems designed for targeted and controlled release.[4][5][12] The ongoing development of novel derivatives with inherent biological activities further expands their potential therapeutic applications, making them a continued focus of research for scientists and drug development professionals.
References
- 1. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Stearic acid-PEG-NH2 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. pishrochem.com [pishrochem.com]
- 5. nanotrun.com [nanotrun.com]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. Development and In Vitro Evaluation of Stearic Acid Phosphotyrosine Amide as New Excipient for Zeta Potential Changing Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpnjournals.org [arpnjournals.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pishrochem.com [pishrochem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, antidepressant and antimicrobial activities of some novel stearic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Einecs 275-520-6 (Polyglyceryl-3 Polyricinoleate) as a W/O Emulsifier
Ref: AN-PGPR-001
For Research Use Only.
Introduction
Einecs 275-520-6, chemically known as Polyglyceryl-3 Polyricinoleate (PGPR), is a non-ionic, water-in-oil (W/O) emulsifier derived from plant-based sources, typically glycerol and castor oil.[1] With a low Hydrophile-Lipophile Balance (HLB) value, generally between 3 and 4, PGPR is highly effective at stabilizing systems where water or aqueous solutions are dispersed within an oil or lipid phase.[1] Its unique polymeric structure allows it to form a stable and protective film at the oil-water interface, preventing droplet coalescence.[2] These characteristics make it a valuable tool in the formulation of pharmaceuticals, cosmetics, and food products.[2][3]
This document provides researchers, scientists, and drug development professionals with detailed protocols for the preparation and characterization of W/O emulsions using PGPR. It includes quantitative data on the effect of PGPR concentration on emulsion properties and workflows for formulation development.
Physicochemical Properties
-
INCI Name: Polyglyceryl-3 Polyricinoleate[4]
-
Solubility: Oil-soluble, not water-soluble[1]
-
HLB Value: Approximately 3-4[1]
-
Typical Usage Concentration: 1% to 5% in cosmetic formulations.[1] For creating stable W/O emulsions, concentrations of 3% to 5% are often optimal.[1]
Mechanism of Emulsion Stabilization
PGPR functions as a potent W/O emulsifier due to its molecular architecture. The polyricinoleate chains, being lipophilic, anchor firmly in the continuous oil phase, while the more hydrophilic polyglycerol heads arrange themselves at the interface with the dispersed water droplets. This arrangement lowers the interfacial tension between the oil and water phases, facilitating the formation of small water droplets and creating a steric barrier that prevents them from coalescing, thus ensuring emulsion stability.
References
Application Notes and Protocols for CAS 71486-47-0 (Stearic Acid, compound with N-methylcyclohexylamine (1:1)) in Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS 71486-47-0, identified as Stearic Acid, compound with N-methylcyclohexylamine (1:1), is a salt formed from the reaction of stearic acid, a long-chain fatty acid, and N-methylcyclohexylamine, a primary amine. While specific studies on this particular salt in topical drug delivery are not extensively documented in publicly available literature, its potential applications can be inferred from the well-established roles of its constituent components in pharmaceutical formulations.
Stearic acid is a widely utilized excipient in topical preparations, serving as an emulsifier, solubilizing agent, and tablet/capsule lubricant.[1][2][3][4] Fatty acids, including stearic acid, are also known to act as chemical penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.[5][6] Amines, in their various forms, have also been investigated as permeation enhancers. The formation of a salt between stearic acid and N-methylcyclohexylamine may offer synergistic or unique properties beneficial for topical drug delivery, such as improved solubility of lipophilic drugs, enhanced skin permeation, and formulation stability.
These application notes provide a theoretical framework and practical protocols for researchers to evaluate the potential of CAS 71486-47-0 as a novel excipient in the development of topical drug delivery systems.
Potential Applications and Mechanisms of Action
The compound CAS 71486-47-0 is anticipated to function in topical formulations through several mechanisms, primarily leveraging the properties of stearic acid and the amine component.
-
Penetration Enhancer: Fatty acids like stearic acid can fluidize the lipid bilayers of the stratum corneum, thereby increasing the diffusion of APIs through the skin. The amine component may also contribute to this effect. The salt form could potentially enhance this activity.
-
Emulsifying and Solubilizing Agent: Stearic acid is a common emulsifier used to stabilize oil-in-water or water-in-oil formulations, such as creams and lotions.[1] The salt form may exhibit unique emulsifying properties. It could also aid in solubilizing poorly water-soluble APIs within the formulation.
-
Controlled Release Matrix: Stearic acid can be used to form a matrix for the sustained release of drugs.[3] The salt with N-methylcyclohexylamine might modulate the release profile of an incorporated API.
A proposed mechanism for penetration enhancement by the components of CAS 71486-47-0 involves the disruption of the highly ordered structure of the stratum corneum lipids.
Caption: Proposed mechanism of skin permeation enhancement.
Data Presentation: Template for In Vitro Skin Permeation Studies
As no specific quantitative data for CAS 71486-47-0 in topical drug delivery is publicly available, the following table is provided as a template for researchers to summarize their findings from experimental studies.
| Formulation | Active Pharmaceutical Ingredient (API) | Concentration of CAS 71486-47-0 (%) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) | Enhancement Ratio (ER) |
| Control (without enhancer) | [API Name] | 0 | 1.0 | |||
| Formulation A | [API Name] | 1 | ||||
| Formulation B | [API Name] | 2.5 | ||||
| Formulation C | [API Name] | 5 |
Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the API from the formulation containing the enhancer to that from the control formulation.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a standard method for evaluating the effect of CAS 71486-47-0 on the permeation of an API across an excised skin membrane.
1. Materials and Reagents:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver skin, porcine ear skin)
-
Active Pharmaceutical Ingredient (API)
-
CAS 71486-47-0
-
Phosphate buffered saline (PBS), pH 7.4
-
Solvents for API and formulation preparation (e.g., ethanol, propylene glycol)
-
High-performance liquid chromatography (HPLC) system for API quantification
-
Magnetic stirrers and stir bars
-
Water bath or heating block
2. Experimental Workflow:
Caption: Workflow for in vitro skin permeation study.
3. Detailed Methodology:
-
Skin Membrane Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Equilibrate the skin sections in PBS (pH 7.4) for 30 minutes before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with a known volume of pre-warmed (32 ± 1 °C) PBS (pH 7.4). Ensure no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.
-
Allow the system to equilibrate for 30 minutes.
-
-
Formulation Preparation and Application:
-
Prepare the control formulation (containing the API but no CAS 71486-47-0) and test formulations with varying concentrations of CAS 71486-47-0.
-
Apply a precise amount of the formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor compartment.
-
Cover the donor compartment to prevent evaporation.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
-
Data Analysis:
-
Plot the cumulative amount of API permeated per unit area (µg/cm²) against time (h).
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.
-
Determine the lag time from the x-intercept of the linear portion of the plot.
-
Calculate the Enhancement Ratio (ER).
-
Conclusion
While direct experimental evidence for the application of CAS 71486-47-0 in topical drug delivery is currently lacking, the known functions of its constituent parts, stearic acid and N-methylcyclohexylamine, suggest its potential as a valuable excipient. It may serve as a penetration enhancer, emulsifier, or solubilizing agent. The provided protocols offer a robust framework for researchers to systematically evaluate the efficacy and mechanisms of this compound in enhancing the topical delivery of therapeutic agents. Further investigation is warranted to fully characterize its properties and potential benefits in pharmaceutical formulations.
References
Application Notes and Protocols for Stearic Acid N-methylcyclohexylamine Salt in Nanoparticle Stabilization
Disclaimer: As of October 2025, publicly available scientific literature and patent databases do not contain specific data or established protocols for the use of stearic acid N-methylcyclohexylamine salt as a primary stabilizer for nanoparticles. The following application notes and protocols are therefore based on the well-documented use of stearic acid and other fatty acid salts in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The principles and methodologies described can be considered a starting point for the investigation of stearic acid N-methylcyclohexylamine salt for similar applications.
Application Notes
Introduction to Stearic Acid and its Salts in Nanoparticle Formulation
Stearic acid, a saturated fatty acid with an 18-carbon chain, is a widely used lipid in the pharmaceutical and cosmetic industries for the formulation of nanoparticles, particularly SLNs and NLCs. Its biocompatibility, biodegradability, and ability to form a solid lipid core make it an excellent candidate for encapsulating and delivering a variety of active pharmaceutical ingredients (APIs). The use of stearic acid can enhance the flexibility of the lipid matrix, allowing for a higher drug loading capacity.
The salt form of stearic acid, created by reacting it with a base such as N-methylcyclohexylamine, can function as an anionic surfactant. This surfactant property is crucial for the stabilization of nanoparticles in aqueous dispersions. The stearate portion of the salt acts as the lipophilic tail, embedding into the lipid core of the nanoparticle, while the polar head group (the carboxylate) and its counter-ion (N-methylcyclohexylammonium) orient towards the aqueous phase. This arrangement forms a protective layer around the nanoparticle, preventing aggregation through electrostatic and steric hindrance.
Proposed Mechanism of Stabilization by Stearic Acid N-methylcyclohexylamine Salt
The stabilization of nanoparticles by stearic acid N-methylcyclohexylamine salt is predicated on the principles of colloidal stability. During the nanoparticle formulation process, typically involving high-energy methods like hot homogenization or ultrasonication, the salt will preferentially locate at the lipid-water interface. The lipophilic stearate chain will be anchored in the molten lipid core, while the ionized carboxyl group and the N-methylcyclohexylammonium counter-ion will be exposed to the aqueous phase. This creates a net negative surface charge on the nanoparticles, leading to electrostatic repulsion between them and preventing aggregation. The bulkiness of the N-methylcyclohexylamine moiety may also contribute to steric stabilization.
Potential Applications in Drug Delivery
Nanoparticles stabilized with stearic acid and its salts are promising vehicles for various drug delivery applications:
-
Topical and Transdermal Delivery: The lipidic nature of stearic acid-based nanoparticles is compatible with the stratum corneum, potentially enhancing the penetration of encapsulated drugs into the skin.
-
Oral Drug Delivery: Encapsulation within a lipid matrix can protect sensitive APIs from the harsh environment of the gastrointestinal tract and may improve the oral bioavailability of poorly soluble drugs.
-
Parenteral Drug Delivery: Sustained release of drugs can be achieved, reducing the need for frequent administrations. The biocompatibility of stearic acid is a significant advantage for injectable formulations.
Physicochemical Characterization of Stearic Acid-Based Nanoparticles
The following table summarizes typical physicochemical properties of nanoparticles formulated with stearic acid, as reported in the literature. These parameters are critical for the quality control and performance of the nanoparticle formulation.
| Parameter | Typical Value Range | Significance |
| Particle Size (Z-average) | 100 - 400 nm | Influences drug release, cellular uptake, and in vivo fate. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | -20 to -50 mV | A high negative value suggests good electrostatic stability. |
| Encapsulation Efficiency (%) | 60 - 95% | Represents the percentage of the initial drug that is successfully entrapped within the nanoparticles. |
| Drug Loading (%) | 1 - 10% | Indicates the amount of drug per unit weight of the nanoparticle. |
Experimental Protocols
Protocol for Preparation of Stearic Acid-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a general method for preparing SLNs using stearic acid as the lipid matrix. It can be adapted for the use of stearic acid N-methylcyclohexylamine salt as a stabilizer.
Materials:
-
Stearic Acid (Lipid Matrix)
-
Stearic Acid N-methylcyclohexylamine Salt (Stabilizer/Surfactant)
-
Active Pharmaceutical Ingredient (API)
-
Poloxamer 188 or Tween 80 (Co-surfactant, optional)
-
Purified Water (Aqueous Phase)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer or sonicator
-
Water bath or heating plate with magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of stearic acid and the API.
-
Melt the stearic acid by heating it to 5-10°C above its melting point (approximately 75-80°C) in a beaker placed in a water bath.
-
Once the lipid is completely melted, add the API and stir until it is fully dissolved in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of stearic acid N-methylcyclohexylamine salt and any co-surfactant.
-
Dissolve the stabilizer(s) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring with a magnetic stirrer.
-
Immediately after mixing, homogenize the mixture using a high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles) or probe sonication. This step is critical for reducing the droplet size to the nanometer range.
-
The temperature should be maintained above the melting point of the lipid throughout this process.
-
-
Cooling and Nanoparticle Solidification:
-
Rapidly cool down the resulting nanoemulsion by placing the beaker in an ice bath. This sudden temperature drop causes the lipid to solidify, forming the solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove any unencapsulated drug or excess surfactant, the nanoparticle dispersion can be purified by dialysis or centrifugation followed by resuspension.
-
Protocol for Characterization of Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the width of the size distribution.
-
Procedure:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform the measurement in triplicate and report the average values.
-
2. Zeta Potential Analysis:
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the nanoparticles.
-
Procedure:
-
Dilute the nanoparticle dispersion with purified water.
-
Inject the sample into the specific folded capillary cell for the instrument.
-
Measure the electrophoretic mobility, which is then converted to zeta potential by the instrument's software.
-
Perform the measurement in triplicate.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: The amount of unencapsulated drug is separated from the nanoparticles, and the amount of encapsulated drug is then calculated by subtraction from the total initial amount.
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticle dispersion using a separation technique such as ultra-centrifugation or centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the EE and DL using the following formulas:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of stearic acid-based nanoparticles.
Caption: Proposed stabilization mechanism of a nanoparticle by stearic acid N-methylcyclohexylamine salt.
Application Notes and Protocols for Cream Formulations Incorporating EINECS 275-520-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
EINECS 275-520-6, chemically identified as Stearic acid, compound with N-methylcyclohexylamine (1:1), is a chemical entity with potential applications in dermatological and cosmetic formulations.[1] This document provides detailed application notes and representative protocols for the formulation of creams containing this compound, based on the well-established properties of its constituent components: stearic acid and N-methylcyclohexylamine. Stearic acid is a long-chain fatty acid widely utilized in topical preparations as a thickening agent, emulsifier, and stabilizer.[2][3][4][5][6] N-methylcyclohexylamine is a primary amine that can react with the carboxylic acid group of stearic acid to form an amine salt.[7] This resulting salt, N-methylcyclohexylamine stearate, is expected to function as an emulsifying agent (an "amine soap") in cream formulations.[8]
Due to a lack of publicly available, specific formulation protocols for this compound, the following information is presented as a representative guide. The provided protocols are based on standard cream formulation techniques, particularly those for "vanishing creams" where stearic acid is a key component.[7][9][10] Researchers should consider this a starting point for formulation development, with optimization likely required based on experimental observations.
Chemical and Physical Properties
A summary of the key properties of this compound and its components is provided in the table below for easy reference.
| Property | Value | Source |
| EINECS Number | 275-520-6 | [1] |
| Chemical Name | Stearic acid, compound with N-methylcyclohexylamine (1:1) | [1] |
| CAS Number | 71486-47-0 | [1] |
| Molecular Formula | C25H51NO2 | [1] |
| Molecular Weight | 397.7 g/mol | [1] |
| Component 1: Stearic Acid | Emulsifier, thickener, stabilizer | [2][3][5][6] |
| Component 2: N-methylcyclohexylamine | Amine, base | [7][11] |
Representative Formulation Protocol: Oil-in-Water (O/W) Cream
This protocol outlines the preparation of a basic oil-in-water (O/W) emulsion cream, a common type for cosmetic and dermatological applications. The principle involves the in-situ formation of the emulsifier, N-methylcyclohexylamine stearate, by the reaction of stearic acid (in the oil phase) with N-methylcyclohexylamine (in the aqueous phase) at the oil-water interface during emulsification.
Table 1: Representative Cream Formulation
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | Stearic Acid | Primary Structuring Agent, Reactant for Emulsifier | 10.0 - 20.0 |
| Cetyl Alcohol | Co-emulsifier, Thickener | 2.0 - 5.0 | |
| Isopropyl Myristate | Emollient | 5.0 - 10.0 | |
| Preservative (e.g., Propylparaben) | Preservative | 0.05 - 0.1 | |
| Aqueous Phase | N-methylcyclohexylamine | Reactant for Emulsifier (Base) | See Note 1 |
| Glycerin | Humectant | 3.0 - 7.0 | |
| Propylene Glycol | Humectant, Penetration Enhancer | 2.0 - 5.0 | |
| Preservative (e.g., Methylparaben) | Preservative | 0.1 - 0.2 | |
| Purified Water | Vehicle | q.s. to 100 | |
| Cool-down Phase | Fragrance/Active Ingredient | As required | As required |
Note 1: The concentration of N-methylcyclohexylamine should be calculated to neutralize a portion of the stearic acid to form the emulsifying soap. A 1:1 molar ratio is a common starting point for neutralization. The exact amount will influence the cream's pH and consistency and should be optimized.
Experimental Protocol
-
Preparation of the Oil Phase:
-
In a suitable vessel, combine stearic acid, cetyl alcohol, isopropyl myristate, and the oil-soluble preservative.
-
Heat the mixture to 70-75°C with continuous stirring until all components have melted and the phase is uniform.
-
-
Preparation of the Aqueous Phase:
-
In a separate vessel, dissolve the water-soluble preservative in purified water.
-
Add glycerin, propylene glycol, and N-methylcyclohexylamine to the water and heat to 70-75°C with stirring until all components are dissolved.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase with continuous, high-shear mixing.
-
Maintain mixing for 15-20 minutes to ensure the formation of a fine, uniform emulsion. The in-situ reaction between stearic acid and N-methylcyclohexylamine will occur at the interface, forming the emulsifier.
-
-
Cooling:
-
Allow the emulsion to cool gradually while continuing to stir at a lower speed.
-
At approximately 40-45°C, add any heat-sensitive ingredients such as fragrances or active pharmaceutical ingredients.
-
-
Final Product:
-
Continue stirring until the cream has reached room temperature and has a smooth, homogenous consistency.
-
Package in appropriate containers.
-
Quality Control and Evaluation
To ensure the quality and stability of the formulated cream, a series of standard evaluation tests should be performed.
Table 2: Quality Control Parameters and Methods
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogenous, smooth texture, free from lumps or phase separation. |
| Color | Visual inspection | Consistent color. |
| Odor | Olfactory evaluation | Characteristic odor, free from rancidity. |
| pH | pH meter | Typically in the range of 5.5 - 7.5 for skin compatibility. |
| Viscosity | Brookfield Viscometer | Consistent viscosity between batches. |
| Spreadability | Parallel plate method | Uniform and easy spreadability. |
| Homogeneity | Microscopic examination | Uniform distribution of globules. |
| Stability | Centrifugation, Freeze-thaw cycles, Accelerated stability testing (e.g., at 40°C) | No phase separation, creaming, or cracking. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation and evaluation of a cream formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. happi.com [happi.com]
- 3. cosmeticscience.net [cosmeticscience.net]
- 4. Stearic Acid for Skin: Benefits, Uses, and Its Role in Skincare Formulations. [elchemy.com]
- 5. specialchem.com [specialchem.com]
- 6. skintypesolutions.com [skintypesolutions.com]
- 7. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US1833899A - Soap - Google Patents [patents.google.com]
- 9. naturallythinking.com [naturallythinking.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. US1833900A - Process of making soap - Google Patents [patents.google.com]
Unlocking Formulation Stability: The Role of CAS 71486-47-0 in Agrochemical Suspension Concentrates
Application Note & Protocol
Introduction
For researchers and scientists in the field of agrochemical formulation, the development of stable and effective suspension concentrates (SC) is a primary objective. Suspension concentrates, which are dispersions of solid active ingredients in a liquid, typically aqueous, continuous phase, offer numerous advantages, including the absence of dust, reduced operator exposure, and ease of handling and dosing. A key challenge in SC formulation is preventing the agglomeration and settling of solid particles, which can lead to reduced bioavailability of the active ingredient and application issues such as nozzle blockage. The choice of dispersing and wetting agents is therefore critical to ensuring the physical stability and performance of the formulation.
Physicochemical Properties and Proposed Mechanism of Action
CAS 71486-47-0 is the salt formed from the reaction of stearic acid (a long-chain saturated fatty acid) and N-methylcyclohexylamine (an amine). The resulting molecule possesses both a long, hydrophobic alkyl chain (from stearic acid) and a polar, hydrophilic headgroup (the amine salt). This amphipathic structure is the basis for its surface-active properties.
In an aqueous suspension concentrate, it is hypothesized that the hydrophobic tail of the stearic acid amine salt adsorbs onto the surface of the hydrophobic active ingredient particles. The hydrophilic amine salt headgroups would then extend into the aqueous phase, creating a steric and/or electrostatic barrier that prevents the close approach and agglomeration of individual particles. This mechanism of action contributes to the overall stability of the suspension.
Table 1: Physicochemical Properties of Stearic Acid (Representative of the Hydrophobic Component)
| Property | Value | Reference |
| IUPAC Name | Octadecanoic acid | [1] |
| Molecular Formula | C18H36O2 | [1] |
| Molecular Weight | 284.48 g/mol | [1] |
| Melting Point | 69.3 °C | [1] |
| Water Solubility | 3 mg/L (20 °C) | [1] |
Experimental Protocols for Evaluation in Suspension Concentrates
The following protocols provide a general methodology for the preparation and evaluation of a new dispersing agent, such as CAS 71486-47-0, in an agrochemical suspension concentrate.
Protocol 1: Preparation of a Model Suspension Concentrate
Objective: To prepare a laboratory-scale suspension concentrate to evaluate the performance of the test dispersing agent.
Materials:
-
Active Ingredient (AI) (e.g., a technical-grade fungicide or herbicide with low water solubility)
-
Dispersing Agent (Test: CAS 71486-47-0; Control: a standard commercial dispersant)
-
Wetting Agent (e.g., a sodium alkylnaphthalenesulfonate)
-
Antifreeze (e.g., Propylene Glycol)
-
Thickener (e.g., Xanthan Gum)
-
Antifoaming Agent (e.g., a silicone-based emulsion)
-
Deionized Water
Procedure:
-
Preparation of the Aqueous Phase: In a suitable beaker, combine the deionized water, antifreeze, and wetting agent. Stir until fully dissolved.
-
Preparation of the Mill Base: While stirring the aqueous phase, slowly add the dispersing agent (CAS 71486-47-0 or control) and stir until homogeneously dispersed.
-
Addition of Active Ingredient: Gradually add the powdered active ingredient to the mill base under high-shear mixing to form a slurry.
-
Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically D90 < 10 µm).
-
Final Formulation: After milling, transfer the suspension to a mixing vessel. Slowly add the pre-hydrated thickener and the antifoaming agent under gentle agitation. Continue mixing until the formulation is homogeneous.
Caption: Workflow for the preparation of a suspension concentrate.
Protocol 2: Evaluation of Physical Stability
Objective: To assess the physical stability of the prepared suspension concentrates over time and under stress conditions.
Methods:
-
Accelerated Storage Stability:
-
Transfer 50 mL of the formulation into sealed glass cylinders.
-
Store the cylinders at an elevated temperature (e.g., 54 °C) for 14 days.
-
After the storage period, visually inspect for signs of instability such as phase separation, sedimentation, or crystal growth.
-
Measure the amount of supernatant (clear liquid) and sediment.
-
-
Low-Temperature Stability (Freeze-Thaw):
-
Subject the samples to three cycles of freezing (-10 °C for 24 hours) and thawing (room temperature for 24 hours).
-
After the final cycle, visually inspect for any changes in homogeneity and measure viscosity and particle size.
-
Table 2: Hypothetical Physical Stability Data
| Formulation | Dispersing Agent | Initial Suspensibility (%) | Suspensibility after Accelerated Storage (%) | Observations |
| F1 | Standard Dispersant | 98 | 95 | Minor sedimentation |
| F2 | CAS 71486-47-0 (0.5%) | 95 | 80 | Significant sedimentation |
| F3 | CAS 71486-47-0 (1.0%) | 97 | 92 | Slight sedimentation |
| F4 | CAS 71486-47-0 (2.0%) | 99 | 97 | No significant sedimentation |
Protocol 3: Characterization of Formulation Properties
Objective: To quantify the key physical properties of the suspension concentrates that are influenced by the dispersing agent.
Methods:
-
Particle Size Analysis:
-
Use laser diffraction to measure the particle size distribution (D10, D50, D90) of the suspension immediately after preparation and after storage stability tests.
-
-
Rheological Measurement:
-
Use a rotational viscometer to measure the viscosity of the formulations. This helps to assess the pourability and the ability of the formulation to suspend particles.
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of the suspended particles to understand the electrostatic stabilization provided by the dispersing agent. A higher absolute zeta potential value generally indicates better stability.
-
Caption: Workflow for the evaluation of suspension concentrate properties.
Data Presentation and Interpretation
The quantitative data obtained from the characterization protocols should be compiled into tables for easy comparison between the test formulation (containing CAS 71486-47-0) and the control formulation.
Table 3: Hypothetical Particle Size and Viscosity Data
| Formulation | Dispersing Agent | Initial D50 (µm) | D50 after Accelerated Storage (µm) | Initial Viscosity (mPa·s) |
| F1 | Standard Dispersant | 3.5 | 3.8 | 350 |
| F2 | CAS 71486-47-0 (1.0%) | 4.2 | 5.5 | 400 |
| F3 | CAS 71486-47-0 (2.0%) | 3.6 | 4.0 | 370 |
Interpretation of Hypothetical Results:
In this hypothetical scenario, the formulation with 2.0% of CAS 71486-47-0 (F3) shows comparable performance to the standard dispersant (F1) in terms of particle size stability and viscosity. The lower concentration of 1.0% (F2) was less effective, indicating a concentration-dependent performance.
Conclusion
While direct application data for CAS 71486-47-0 in agrochemical suspension concentrates is not currently available, its chemical structure as a fatty acid amine salt suggests its potential as a dispersing and wetting agent. The provided generalized protocols and hypothetical data tables offer a framework for researchers and formulation scientists to systematically evaluate this and other novel surfactants. A thorough investigation following these experimental guidelines would be necessary to determine the optimal concentration and true performance of CAS 71486-47-0 in a specific suspension concentrate formulation. The key to successful formulation lies in empirical testing and data-driven optimization.
References
Application Note: Quantitative Analysis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide (Einecs 275-520-6)
Introduction
Einecs 275-520-6 is the European Inventory of Existing Commercial Chemical Substances number for the compound N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide. This substance is a high molecular weight hindered amine light stabilizer (HALS) used as a polymer additive to protect materials from photodegradation. Accurate quantification of this stabilizer in polymer matrices is crucial for quality control, regulatory compliance, and understanding degradation kinetics. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide in various polymer matrices. The protocol involves solvent extraction of the analyte followed by isocratic HPLC separation and UV detection.
Experimental Protocol
1.1. Reagents and Materials
-
N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide analytical standard (≥98% purity)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Polymer sample containing the analyte
-
0.45 µm PTFE syringe filters
1.2. Sample Preparation: Solvent Extraction
-
Accurately weigh 1 gram of the polymer sample into a 50 mL glass beaker.
-
Add 20 mL of Dichloromethane to dissolve the polymer. Stir with a magnetic stirrer until the sample is fully dissolved.
-
Slowly add 20 mL of Methanol to the solution while stirring. This will precipitate the polymer while keeping the HALS analyte in the solution.
-
Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
1.3. Instrumentation and Conditions
-
Instrument: HPLC system with a UV/Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 240 nm.
1.4. Calibration
-
Prepare a stock solution of the analytical standard at 1000 µg/mL in Dichloromethane.
-
Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
The following table summarizes the typical performance data for the HPLC-UV method.
| Parameter | Value |
| Analyte | N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide |
| Retention Time (min) | ~ 7.8 |
| Linear Range (µg/mL) | 1.0 - 200 |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.85 |
Workflow Visualization
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher selectivity and confirmatory analysis through mass spectral data. It is particularly useful for complex matrices or for verifying the identity of the analyte. Due to the high molecular weight and polarity of the HALS, high-temperature GC conditions are necessary.
Experimental Protocol
2.1. Reagents and Materials
-
Same as for HPLC-UV method.
-
Helium, ultra-high purity (99.999%).
2.2. Sample Preparation
-
The same solvent extraction protocol as described in section 1.2 can be used. The final extract in Dichloromethane/Methanol is suitable for GC-MS injection.
2.3. Instrumentation and Conditions
-
Instrument: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: Low-bleed capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 20°C/min to 320°C.
-
Final hold: Hold at 320°C for 10 minutes.
-
-
MS Transfer Line Temperature: 320°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 600 m/z.
-
Quantification: Use Selected Ion Monitoring (SIM) for enhanced sensitivity.
Data Presentation
Quantitative data can be generated similarly to the HPLC method. For identification, key mass fragments are monitored.
| Parameter | Value |
| Analyte | N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide |
| Retention Time (min) | ~ 12.5 |
| Quantifier Ion (m/z) | To be determined empirically (e.g., a high mass fragment) |
| Qualifier Ions (m/z) | To be determined empirically |
| Limit of Quantification (LOQ) (ng/mL) | ~ 5 |
Workflow Visualization
Caption: Workflow for confirmatory GC-MS analysis of this compound.
Synthesis Pathway and Logical Relationship
The synthesis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide provides context for potential impurities and its structure. The diagram below illustrates the general synthetic route via condensation chemistry.
Caption: Synthesis pathway of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide.
"experimental protocol for synthesizing Mps1 kinase inhibitors using N-methylcyclohexylamine"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of a potential Mps1 kinase inhibitor, utilizing a pyrrolopyrimidine scaffold and incorporating N-methylcyclohexylamine. Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][2] Its overexpression in various cancers makes it a promising target for anticancer therapies.[3] This protocol outlines a hypothetical synthetic route based on established methodologies for preparing similar kinase inhibitors. Additionally, this document includes a summary of known Mps1 inhibitors with their biological activities and a diagram of the Mps1 signaling pathway to provide a broader context for drug discovery efforts.
Introduction to Mps1 Kinase
Mps1, also known as TTK protein kinase, is a dual-specificity protein kinase that plays a central role in the mitotic spindle assembly checkpoint.[2][4] This checkpoint is a crucial surveillance mechanism that prevents the premature separation of sister chromatids, thereby ensuring genomic integrity.[1] In many cancer cells, which often exhibit aneuploidy, the reliance on a functional spindle assembly checkpoint is heightened. Consequently, inhibiting Mps1 can lead to severe chromosome missegregation and, ultimately, cell death in cancerous cells, making it an attractive target for therapeutic intervention.[3] The development of small molecule inhibitors targeting Mps1 is an active area of research in oncology.
Mps1 Kinase Inhibitors: A Quantitative Overview
A variety of small molecule inhibitors targeting Mps1 kinase have been developed. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for several notable examples, showcasing the potency and diversity of these compounds.
| Inhibitor Name | Scaffold Class | Mps1 IC50 (nM) | Reference |
| Empesertib (BAY 1161909) | Triazolopyridine | < 1 | [5][6] |
| BAY 1217389 | Imidazopyridazine | < 10 | [5][7] |
| Mps1-IN-1 | Pyrrolopyridine | 367 | [8][9][10] |
| Mps1-IN-2 | Pyrimidodiazepinone | 145 | [5][9] |
| CCT251455 | Pyridopyrimidine | 3 | [5] |
| CFI-402257 | - | 1.7 | [5] |
| AZ3146 | - | 35 | [5] |
| NMS-P715 | - | 182 | [5] |
| MPI-0479605 | - | 1.8 | [11] |
| TC Mps1 12 | - | 6.4 | [12] |
| MPS1/TTK inhibitor | - | 5.8 | [13] |
Experimental Protocol: Synthesis of a Hypothetical Mps1 Inhibitor
This protocol describes a plausible three-step synthesis of a hypothetical Mps1 inhibitor with a pyrrolo[2,3-d]pyrimidine core, incorporating N-methylcyclohexylamine. The synthetic strategy is based on established methods for the synthesis of substituted pyrrolopyrimidines.[14][15][16]
Scheme 1: Overall Synthesis
Step 1: Synthesis of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
This step involves the chlorination of the corresponding pyrimidinone.
Materials:
-
2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline
-
Toluene
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in toluene, add N,N-dimethylaniline (1.2 eq).
-
Slowly add phosphorus oxychloride (3.0 eq) to the mixture at 0 °C.
-
Heat the reaction mixture to 110 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Synthesis of N-methyl-N-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclohexanamine
This final step involves a nucleophilic aromatic substitution reaction.
Materials:
-
4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (from Step 1)
-
N-methylcyclohexylamine
-
Diisopropylethylamine (DIPEA)
-
N-methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
In a sealed tube, dissolve 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in N-methyl-2-pyrrolidone.
-
Add N-methylcyclohexylamine (1.5 eq) and diisopropylethylamine (2.0 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final product, N-methyl-N-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclohexanamine.
Visualizations
Mps1 Signaling Pathway
The following diagram illustrates the central role of Mps1 kinase in the spindle assembly checkpoint signaling cascade.
Caption: Mps1 kinase signaling at the spindle assembly checkpoint.
Experimental Workflow
The following diagram outlines the workflow for the synthesis and characterization of the hypothetical Mps1 inhibitor.
Caption: Workflow for the synthesis of a novel Mps1 inhibitor.
References
- 1. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 2. scispace.com [scispace.com]
- 3. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 4. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cymitquimica.com [cymitquimica.com]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Stearic Acid as a Lubricant in Tablet Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid, a saturated fatty acid with an 18-carbon chain, is a widely utilized excipient in the pharmaceutical industry, primarily functioning as a lubricant in tablet and capsule manufacturing.[1][2] Its effectiveness in reducing friction between the tablet surface and the die wall during compression and ejection is crucial for ensuring a smooth and efficient manufacturing process.[3][4] This document provides detailed application notes and protocols for the use of stearic acid as a lubricant, including its mechanism of action, effects on tablet properties, and methodologies for its evaluation and incorporation into tablet formulations.
Mechanism of Action
Stearic acid functions as a boundary lubricant.[1] When blended with other excipients, it forms a thin, waxy film around the granules or particles.[2] This coating minimizes the abrasive forces between the tablet components and the metal surfaces of the tablet press, such as the punches and die walls.[3] This reduction in friction is essential to prevent common tableting issues like sticking, picking, and capping, thereby improving the overall quality and appearance of the final tablet.[4]
Impact on Tablet Properties
The concentration of stearic acid in a tablet formulation is a critical parameter that can significantly influence the final product's characteristics. While it is an effective lubricant, its hydrophobic nature can have varying effects on tablet hardness, friability, disintegration time, and dissolution rate.
Data Summary:
The following table summarizes the general effects of increasing stearic acid concentration on key tablet quality attributes, as reported in various studies. It is important to note that the exact quantitative impact will vary depending on the other excipients in the formulation, the active pharmaceutical ingredient (API), and the manufacturing process parameters.
| Stearic Acid Concentration (% w/w) | Tablet Hardness | Friability (%) | Disintegration Time | Dissolution Rate |
| Low (e.g., <0.5%) | May be insufficient for effective lubrication, potentially leading to higher ejection forces and tablet defects. | May be higher due to poor lubrication. | Generally faster. | Generally faster. |
| Optimal (typically 0.5% - 3.0%) | Generally provides a good balance of lubrication and tablet strength.[5] | Typically low and within acceptable limits (<1%). | May slightly increase compared to unlubricated blends. | May be slightly reduced. |
| High (e.g., >3.0%) | Can lead to a decrease in tablet hardness due to the formation of a hydrophobic film that weakens interparticle bonding.[6] | May increase if the tablet becomes too soft. | Can be significantly prolonged. | Can be significantly reduced due to the hydrophobic barrier. |
Note: The values presented are illustrative and the optimal concentration should be determined experimentally for each specific formulation.
Experimental Protocols
Evaluation of Powder Flow Properties
The addition of a lubricant can affect the flowability of the powder blend, which is a critical parameter for ensuring uniform die filling and consistent tablet weight.
a) Angle of Repose
The angle of repose is the angle of the conical pile produced when a powder is poured onto a horizontal surface. A lower angle of repose generally indicates better flowability.
Protocol:
-
Place a fixed funnel at a set height above a flat, horizontal surface.
-
Carefully pour a pre-weighed amount of the lubricated powder blend through the funnel, allowing it to form a conical pile.
-
Measure the height (h) and the radius (r) of the base of the powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).[7]
b) Carr's Index and Hausner Ratio
These indices are calculated from the bulk density and tapped density of the powder and are measures of powder compressibility and flowability.
Protocol:
-
Gently pour a known mass (m) of the lubricated powder blend into a graduated cylinder and record the bulk volume (Vb).
-
Calculate the bulk density: Bulk Density = m / Vb.
-
Tap the graduated cylinder a specified number of times (e.g., 100 taps) and record the tapped volume (Vt).
-
Calculate the tapped density: Tapped Density = m / Vt.
-
Calculate Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100.
-
Calculate Hausner Ratio = Tapped Density / Bulk Density.[7]
Tablet Manufacturing Protocols
a) Direct Compression
Direct compression is a streamlined process where the API and excipients are blended and then directly compressed into tablets.
Protocol:
-
Weigh all excipients, including the API and fillers, and screen them to ensure particle size uniformity.
-
Blend the API and other excipients (excluding the lubricant) in a suitable blender (e.g., V-blender) for a predetermined time (e.g., 15 minutes) to ensure homogeneity.
-
Add the weighed amount of stearic acid to the blend.
-
Continue blending for a shorter period (e.g., 3-5 minutes) to ensure uniform distribution of the lubricant without over-lubricating the blend.
-
Compress the final blend into tablets using a tablet press with the desired tooling.
b) Wet Granulation
Wet granulation involves the addition of a liquid binder to the powder mixture to form granules, which are then dried, milled, and compressed.
Protocol:
-
Weigh and blend the API and intragranular excipients.
-
Prepare a granulating fluid (binder solution).
-
Add the granulating fluid to the powder blend to form a wet mass.
-
Screen the wet mass through a coarse mesh to form wet granules.
-
Dry the wet granules in an oven or fluid bed dryer.
-
Mill the dried granules to the desired particle size.
-
Add the sieved stearic acid and any other extragranular excipients to the dried granules.
-
Blend for a short period (e.g., 3-5 minutes) to achieve uniform lubrication.
-
Compress the lubricated granules into tablets.[6]
Evaluation of Tablet Quality Attributes
a) Hardness (Breaking Force)
This test measures the force required to fracture a tablet.
Protocol:
-
Place a tablet diametrically between the platens of a tablet hardness tester.
-
Apply a compressive load until the tablet fractures.
-
Record the force required to break the tablet in Newtons (N) or kiloponds (kp).
b) Friability
This test assesses the ability of tablets to withstand abrasion during handling, packaging, and shipping.
Protocol:
-
Weigh a sample of tablets (typically 10-20 tablets).
-
Place the tablets in a friabilator drum.
-
Rotate the drum at a specified speed (e.g., 25 rpm) for a set number of revolutions (e.g., 100).
-
Remove the tablets, de-dust them, and re-weigh them.
-
Calculate the percentage of weight loss. A friability of less than 1% is generally considered acceptable.
c) Disintegration Time
This test measures the time it takes for a tablet to break up into smaller particles when immersed in a liquid medium.
Protocol:
-
Place one tablet in each of the six tubes of the disintegration test apparatus basket.
-
Immerse the basket in a specified liquid medium (e.g., water or simulated gastric fluid) maintained at 37 ± 2 °C.
-
Observe the time it takes for all tablets to completely disintegrate and pass through the mesh of the basket.
d) Dissolution Rate
This test measures the rate and extent to which the API dissolves from the tablet in a specified liquid medium over time.
Protocol:
-
Place a tablet in a vessel of a dissolution apparatus containing a specified dissolution medium at a controlled temperature.
-
Stir the medium at a set speed.
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analyze the samples for the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the percentage of drug dissolved against time to obtain a dissolution profile.
Visualizations
References
- 1. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Systematic evaluation of common lubricants for optimal use in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Stearic Acid in the Creation of Stable Emulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of stearic acid in the formulation of stable emulsions for pharmaceutical and research applications. This document details the mechanisms of action, formulation considerations, and experimental protocols for the preparation and characterization of stearic acid-based emulsions.
Introduction to Stearic Acid in Emulsions
Stearic acid, a saturated long-chain fatty acid (C18H36O2), is a versatile and widely used excipient in the pharmaceutical and cosmetic industries.[1] Its amphipathic nature, possessing both a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail, allows it to act as an effective emulsifying agent, stabilizer, and thickener in oil-in-water (O/W) and water-in-oil (W/O) emulsions.[2][3]
Stearic acid's utility in emulsions stems from its ability to reduce the interfacial tension between oil and water phases, preventing coalescence of the dispersed droplets and improving the overall stability and shelf-life of the formulation. It is often used in combination with other emulsifiers or as a primary emulsifier when neutralized with an alkali to form a soap. This in-situ formation of stearate soap at the oil-water interface provides excellent emulsification.
Mechanism of Emulsion Stabilization by Stearic Acid
Stearic acid stabilizes emulsions through a combination of mechanisms:
-
Reduction of Interfacial Tension: Stearic acid molecules orient themselves at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads remaining in the aqueous phase. This reduces the energy required to create new surface area, facilitating the formation of smaller droplets during homogenization.
-
Formation of a Protective Barrier: The adsorbed layer of stearic acid molecules or stearate soap around the dispersed droplets creates a physical and electrostatic barrier. This barrier prevents the droplets from coming into close contact and coalescing.
-
Increased Viscosity: Stearic acid can increase the viscosity of the continuous phase, which slows down the movement of the dispersed droplets and reduces the rate of creaming or sedimentation.
-
Liquid Crystal Formation: In some formulations, particularly those involving triethanolamine stearate, the emulsifier system can form lamellar liquid crystalline structures around the oil droplets. These structures significantly enhance the stability of the emulsion.[4]
Below is a diagram illustrating the orientation of stearic acid at the oil-water interface.
Quantitative Data on Stearic Acid Emulsions
The stability and physical characteristics of stearic acid emulsions are influenced by various factors, including the concentration of stearic acid, the oil-to-water ratio, the presence of co-emulsifiers, and the manufacturing process. The following tables summarize representative quantitative data from various studies.
Table 1: Influence of Stearic Acid and Oleic Acid Ratio on Nanostructured Lipid Carrier (NLC) Properties [3]
| Formulation (Stearic Acid:Oleic Acid) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| 6:4 | 333.60 ± 144.29 | 0.404 | > -25 | 89.38 ± 3.69 |
| 7:3 | - | 0.421 | > -25 | - |
| 8:2 | 791.77 ± 85.57 | 0.448 | > -25 | 76.96 ± 3.29 |
Table 2: Physicochemical Properties of Stearic Acid-Based Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) [1]
| Formulation | Solid Lipid(s) | Particle Size (nm) | Polydispersity Index (PDI) | pH | Viscosity (mPa.s) |
| SLN_1 | Stearic Acid | ~250 | < 0.3 | ~4.2 | ~2 |
| NLC_1 | Stearic Acid | ~280 | < 0.3 | ~4.1 | ~2.5 |
| SLN_2 | Precirol® ATO 5 | ~220 | < 0.3 | ~4.3 | ~1.5 |
| NLC_2 | Precirol® ATO 5 | ~250 | < 0.3 | ~4.2 | ~2 |
| SLN_3 | Stearic Acid:Precirol® ATO 5 (1:1) | ~350 | > 0.3 | ~4.2 | ~3 |
| NLC_3 | Stearic Acid:Precirol® ATO 5 (1:1) | ~400 | > 0.5 | ~3.8 | ~4 |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion using Stearic Acid and Triethanolamine
This protocol describes the preparation of a stable O/W cream using an in-situ neutralization method.
Materials:
-
Stearic Acid
-
Mineral Oil (or other desired oil phase)
-
Triethanolamine (TEA)
-
Glycerin
-
Purified Water
-
Preservative (e.g., methylparaben, propylparaben)
Equipment:
-
Beakers
-
Heating magnetic stirrer or water bath
-
Homogenizer (e.g., high-shear mixer)
-
pH meter
-
Weighing balance
Procedure:
-
Prepare the Oil Phase:
-
In a beaker, combine stearic acid and mineral oil.
-
Heat the mixture to 70-75°C with gentle stirring until all the stearic acid has melted and the phase is uniform.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, combine purified water, glycerin, and preservative.
-
Heat the aqueous phase to 70-75°C with stirring until all components are dissolved.
-
Add the triethanolamine to the heated aqueous phase and stir until uniform.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while continuously stirring with a homogenizer.
-
Continue homogenization for 5-10 minutes to ensure the formation of a fine emulsion. The mixture will become white and creamy.
-
-
Cooling and Finalization:
-
Remove the emulsion from the heat and continue to stir gently with a paddle mixer or overhead stirrer as it cools to room temperature. This slow cooling helps to form a stable emulsion structure.
-
Once the cream has cooled, check the pH and adjust if necessary. The typical pH of a stearic acid-triethanolamine emulsion is around 7.5-8.5.[5]
-
Package the final cream in an appropriate container.
-
Protocol for Emulsion Stability Assessment
4.2.1. Macroscopic Evaluation:
-
Visual Observation: Observe the emulsion for any signs of phase separation, creaming (upward movement of the dispersed phase), or sedimentation (downward movement of the dispersed phase) over a set period at different storage conditions (e.g., room temperature, 4°C, 40°C).
-
Creaming Index: The creaming index (CI) can be calculated to quantify the extent of creaming.[4][6]
-
CI (%) = (HC / HE) * 100
-
Where HC is the height of the cream layer and HE is the total height of the emulsion.
-
4.2.2. Microscopic Evaluation:
-
Optical Microscopy: Dilute a small sample of the emulsion and observe it under a microscope to assess the droplet size, shape, and distribution. Look for any signs of droplet aggregation or coalescence.
4.2.3. Physicochemical Characterization:
-
Particle Size Analysis:
-
Method: Dynamic Light Scattering (DLS) is a common technique for measuring the particle size distribution and polydispersity index (PDI) of submicron emulsions.[7][8][9]
-
Procedure:
-
Dilute the emulsion sample to an appropriate concentration with purified water to avoid multiple scattering effects.
-
Place the diluted sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the measurement to obtain the mean particle size (Z-average) and the PDI. A low PDI value (typically < 0.3) indicates a narrow and uniform particle size distribution.[1]
-
-
-
Zeta Potential Measurement:
-
Method: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability.[10] Higher absolute zeta potential values (e.g., > ±30 mV) generally indicate good stability.[10]
-
Procedure:
-
Dilute the emulsion sample in an appropriate medium (e.g., purified water or a buffer of known ionic strength).
-
Inject the sample into the measurement cell of a zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
-
-
-
Viscosity Measurement:
-
Method: Use a viscometer or rheometer to measure the viscosity of the emulsion. Changes in viscosity over time can indicate instability.
-
Procedure:
-
Place a sample of the emulsion in the viscometer.
-
Measure the viscosity at a controlled temperature and shear rate.
-
Repeat measurements over time to monitor for any changes.
-
-
Conclusion
Stearic acid is a highly effective and versatile ingredient for the creation of stable emulsions in pharmaceutical and cosmetic formulations. Its ability to reduce interfacial tension, form protective barriers, and increase viscosity contributes to the overall stability and desired rheological properties of the final product. By carefully controlling formulation parameters and manufacturing processes, researchers and formulators can leverage the benefits of stearic acid to develop robust and reliable emulsion-based delivery systems. The protocols outlined in these notes provide a foundation for the successful development and characterization of such systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103388285A - Water-based stearic acid amide emulsion and preparation method thereof - Google Patents [patents.google.com]
- 6. ocl-journal.org [ocl-journal.org]
- 7. usp.org [usp.org]
- 8. pmda.go.jp [pmda.go.jp]
- 9. azom.com [azom.com]
- 10. Characterization of Physicochemical Properties of Oil-in-Water Emulsions Stabilized by Tremella fuciformis Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Emulsions with EINECS 275-520-6 (Carbomer)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with EINECS 275-520-6, chemically known as Poly(methacrylic acid) or Carbomer, to enhance emulsion stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stabilize emulsions?
A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for Poly(methacrylic acid), commonly known in formulations as Carbomer. Carbomers are high molecular weight polymers of acrylic acid. They stabilize oil-in-water (o/w) emulsions primarily by increasing the viscosity of the continuous phase (water). This thickened structure slows down the movement and coalescence of the dispersed oil droplets, thus preventing phase separation.
Q2: What is the optimal pH for Carbomer-stabilized emulsions?
A2: The optimal pH for Carbomer thickening and emulsion stabilization is typically between 6.0 and 7.5. Below a pH of 4.5-5.0, the Carbomer polymer remains coiled, and its thickening capacity is low. As the pH is increased by adding a neutralizing agent (e.g., triethanolamine, sodium hydroxide), the acidic groups on the polymer backbone ionize, causing the polymer to uncoil and swell, which significantly increases viscosity.
Q3: Can I add electrolytes or salts to my Carbomer-stabilized emulsion?
A3: Caution should be exercised when adding electrolytes. The presence of ions, especially from salts, can shield the charges on the Carbomer backbone, causing the polymer to coil and leading to a significant drop in viscosity and potential emulsion destabilization. If electrolytes are necessary, it is advisable to use Carbomer grades specifically designed for electrolyte tolerance.
Q4: Why is my Carbomer dispersion lumpy and difficult to work with?
A4: Lumps or "fish eyes" form when the Carbomer powder is not properly dispersed in the water before neutralization. The outer layer of the powder particles hydrates and swells rapidly, preventing water from penetrating the interior. To avoid this, Carbomer should be sifted slowly into a rapidly stirring vortex of water. Allowing the dispersion to hydrate for a period before neutralization also helps ensure a smooth, lump-free gel.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Viscosity / Emulsion is too thin | Incomplete Neutralization: The Carbomer has not been neutralized to the optimal pH range (6.0-7.5). | Check the pH of the emulsion and add a suitable neutralizing agent (e.g., TEA, NaOH) dropwise while stirring until the target pH and desired viscosity are reached. |
| Insufficient Carbomer Concentration: The concentration of Carbomer is too low to adequately thicken the continuous phase. | Incrementally increase the Carbomer concentration in your formulation. Typical usage levels range from 0.1% to 0.5%. | |
| Emulsion Separation / Cracking | Electrolyte Incompatibility: The addition of salts or certain active pharmaceutical ingredients (APIs) is causing the Carbomer network to collapse. | - Reduce the concentration of the electrolyte if possible.- Consider using an electrolyte-tolerant grade of Carbomer.- Add the electrolyte-containing phase after the emulsion has been formed and stabilized. |
| pH Shift: The pH of the formulation has shifted out of the optimal range due to the addition of other ingredients. | Re-adjust the pH of the final formulation to be within the 6.0-7.5 range. Ensure all added components are pH-compatible. | |
| Grainy Texture or Lumps in Emulsion | Improper Carbomer Dispersion: The Carbomer powder was not fully hydrated before neutralization, leading to "fish eyes". | Improve the dispersion process by slowly sieving Carbomer into a vortex of vigorously stirred water. Allow adequate time for hydration before neutralization. |
| Incompatibility with Cationic Ingredients: Cationic ingredients can interact with the anionic Carbomer, causing precipitation. | Avoid using cationic ingredients with standard Carbomer grades. If necessary, use a specialty grade of Carbomer designed for cationic compatibility. |
Quantitative Data
Table 1: Viscosity of Carbomer 940 Dispersions at Different Concentrations and pH
| Carbomer 940 Concentration (% w/w) | pH | Viscosity (cP) |
| 0.2 | 5.0 | ~1,500 |
| 0.2 | 7.0 | ~20,000 |
| 0.5 | 5.0 | ~4,000 |
| 0.5 | 7.0 | ~50,000 |
Note: These are typical values and can vary based on the specific neutralizing agent used and the shear rate during measurement.
Table 2: Effect of NaCl on the Viscosity of a 0.5% Carbomer 940 Gel at pH 7.0
| NaCl Concentration (% w/w) | Viscosity (cP) |
| 0.0 | ~50,000 |
| 0.1 | ~35,000 |
| 0.5 | ~10,000 |
| 1.0 | < 5,000 |
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (o/w) Emulsion using Carbomer
-
Dispersion of Carbomer: Slowly sift the desired amount of Carbomer (e.g., 0.5% w/w) into the vortex of the aqueous phase under continuous, high-speed agitation. Mix until all particles are dispersed and there are no visible lumps.
-
Hydration: Allow the Carbomer dispersion to stand for at least 30 minutes to ensure complete hydration.
-
Oil Phase Preparation: In a separate vessel, combine all oil-soluble ingredients and heat if necessary to ensure homogeneity.
-
Emulsification: Add the oil phase to the aqueous Carbomer dispersion and homogenize at high speed until the desired droplet size is achieved.
-
Neutralization: While stirring, slowly add a neutralizing agent (e.g., a 10% solution of triethanolamine) dropwise to the emulsion. Monitor the pH and continue adding the neutralizer until the pH reaches approximately 6.5-7.0 and the emulsion has thickened to the desired consistency.
-
Final Additions: Add any temperature-sensitive or pH-sensitive ingredients after the emulsion has cooled and been neutralized.
-
Final pH Check: Check the final pH and adjust if necessary.
Protocol 2: Accelerated Stability Testing via Centrifugation
-
Sample Preparation: Prepare a 10-15 mL sample of the final emulsion in a centrifuge tube.
-
Initial Observation: Record the initial appearance of the emulsion, including its homogeneity and color.
-
Centrifugation: Centrifuge the sample at a specified relative centrifugal force (RCF), for example, 3000 rpm for 30 minutes.
-
Post-Centrifugation Analysis: After centrifugation, examine the sample for any signs of instability, such as:
-
Creaming: The formation of a concentrated layer of oil droplets at the top.
-
Sedimentation: The settling of any solid particles or a denser phase at the bottom.
-
Coalescence/Cracking: The separation of the emulsion into distinct oil and water layers.
-
-
Quantification: If phase separation occurs, measure the volume of the separated layer(s) as an indicator of the degree of instability.
Visualizations
Technical Support Center: Troubleshooting Phase Separation in API-XYZ Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and mitigating phase separation in amorphous solid dispersion (ASD) formulations of the hypothetical active pharmaceutical ingredient, API-XYZ.
Troubleshooting Guide: Phase Separation
This guide addresses specific issues that may arise during the development and handling of API-XYZ ASD formulations.
Question: My API-XYZ amorphous solid dispersion, which was initially clear and homogenous, has become cloudy or hazy upon storage. What is happening?
Answer: Cloudiness or haziness is a common visual indicator of phase separation in an amorphous solid dispersion. This phenomenon, known as devitrification, occurs when the API begins to crystallize out of the polymer matrix. The small crystalline domains scatter light, leading to a loss of transparency. This can be driven by factors such as high drug loading, the presence of moisture, or storage at elevated temperatures, all of which can increase molecular mobility and facilitate crystallization.
Question: I have observed a significant change in the dissolution profile of my API-XYZ tablets during stability studies. Could this be related to phase separation?
Answer: Yes, a change in the dissolution profile is a strong indicator of physical instability, such as phase separation. When API-XYZ recrystallizes within the polymer matrix, its release characteristics will change. The dissolution rate of the crystalline form is typically much lower than that of the amorphous form. Therefore, a decrease in the dissolution rate over time often correlates with the onset of phase separation.
Question: My differential scanning calorimetry (DSC) thermogram for a stored API-XYZ ASD sample shows a new endothermic peak that was not present initially. What does this signify?
Answer: The appearance of a new endothermic peak in a DSC thermogram, particularly a sharp one, is indicative of the melting of a crystalline form of API-XYZ. This confirms that the initially amorphous API has undergone crystallization, a form of phase separation. The glass transition temperature (Tg) may also shift or broaden, reflecting changes in the homogeneity of the amorphous system.
Question: How can I determine the optimal drug loading for my API-XYZ ASD to avoid phase separation?
Answer: Determining the optimal drug loading involves assessing the miscibility of API-XYZ in your chosen polymer. A common approach is to create a series of ASDs with varying drug concentrations and analyze them using techniques like DSC. By observing the glass transition temperatures (Tg) at different drug loadings, you can infer the miscibility limit. A single, composition-dependent Tg suggests a miscible system, while the presence of two Tgs or a drug melting point indicates that the drug loading has exceeded the solubility in the polymer.
Frequently Asked Questions (FAQs)
What is phase separation in the context of an amorphous solid dispersion?
Phase separation in an ASD refers to the process where the initially homogenous, single-phase mixture of an amorphous active pharmaceutical ingredient (API) and a polymer matrix separates into distinct API-rich and polymer-rich domains. This can manifest as either the crystallization of the API (devitrification) or the separation into two distinct amorphous phases.
Why is preventing phase separation critical for ASD formulations?
Preventing phase separation is crucial because the enhanced solubility and bioavailability of ASDs are dependent on the API being maintained in its amorphous state. Phase separation into a crystalline form can lead to a significant loss of these advantages, resulting in reduced drug efficacy. Furthermore, the physical and chemical stability of the drug product can be compromised.
What role does the polymer play in preventing phase separation?
The polymer in an ASD serves several key functions to prevent phase separation. It acts as a carrier matrix, physically separating API molecules and inhibiting their crystallization. Specific interactions between the API and the polymer, such as hydrogen bonding, are also critical for maintaining a single, miscible phase. The polymer's high glass transition temperature (Tg) also contributes to reducing molecular mobility, which further hinders crystallization.
How do temperature and humidity affect the stability of API-XYZ ASDs?
Temperature and humidity are critical factors influencing the stability of ASDs.
-
Temperature: Elevated temperatures can increase molecular mobility within the ASD, providing the kinetic energy for the API to overcome the energy barrier for crystallization. Storage below the glass transition temperature (Tg) is essential to maintain the amorphous state.
-
Humidity: Water can act as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility. This can significantly accelerate phase separation and crystallization. Therefore, protecting ASDs from moisture is paramount.
Quantitative Data Summary
The following tables provide hypothetical data for the physical characterization of API-XYZ and its ASD formulations to guide troubleshooting.
Table 1: Physicochemical Properties of API-XYZ
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| Melting Point (Tm) | 155 °C |
| Glass Transition (Tg) | 55 °C |
| LogP | 3.8 |
| Aqueous Solubility | < 0.01 mg/mL |
Table 2: Glass Transition Temperatures (Tg) of API-XYZ ASDs with Different Polymers and Drug Loadings
| Polymer | Drug Loading (% w/w) | Tg (°C) | Observation |
| PVP VA64 | 10% | 108 °C | Single Tg |
| PVP VA64 | 20% | 102 °C | Single Tg |
| PVP VA64 | 30% | 95 °C | Single Tg |
| PVP VA64 | 40% | 88 °C, 155 °C (Tm) | Tg and melting point observed |
| HPMC-AS | 10% | 122 °C | Single Tg |
| HPMC-AS | 20% | 118 °C | Single Tg |
| HPMC-AS | 30% | 113 °C | Single Tg |
| HPMC-AS | 40% | 107 °C | Single Tg |
Experimental Protocols
Protocol 1: Preparation of API-XYZ Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh and dissolve the desired amounts of API-XYZ and the selected polymer (e.g., PVP VA64) in a suitable common solvent (e.g., methanol) to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40 °C) and reduced pressure.
-
Drying: Further dry the resulting film or powder in a vacuum oven at a temperature above the solvent's boiling point but well below the formulation's Tg for 24-48 hours to remove residual solvent.
-
Milling and Sieving: Gently mill the dried material and pass it through a sieve to obtain a powder with a uniform particle size.
-
Storage: Store the prepared ASD in a desiccator at room temperature, protected from light and moisture.
Protocol 2: Characterization of API-XYZ ASDs using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the API-XYZ ASD powder into a standard aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 180 °C at a heating rate of 10 °C/min.
-
Hold at 180 °C for 2 minutes to erase thermal history.
-
Cool the sample to 0 °C at a rate of 20 °C/min.
-
Hold at 0 °C for 2 minutes.
-
Heat the sample from 0 °C to 200 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) and any melting endotherms (Tm).
Visualizations
Caption: Troubleshooting workflow for suspected phase separation.
Caption: Key factors leading to phase separation in ASDs.
"optimization of synthesis parameters for stearic acid N-methylcyclohexylamine salt"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of stearic acid N-methylcyclohexylamine salt.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of stearic acid N-methylcyclohexylamine salt.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Ensure a 1:1 molar ratio of stearic acid to N-methylcyclohexylamine. - Extend the reaction time. - Gently warm the reaction mixture (e.g., to 40-60°C) to increase the reaction rate. | An increase in the formation of the salt, which may be observed as precipitation or by monitoring the reaction using techniques like TLC or FTIR. |
| Incorrect Solvent | - Use a non-polar solvent such as hexane, heptane, or gasoline, in which the salt is sparingly soluble at room temperature but soluble when heated. | The salt should precipitate out upon cooling, allowing for easy isolation. |
| Product Loss During Workup | - If recrystallizing, ensure the solution is fully cooled to maximize precipitation before filtration. - Minimize the volume of solvent used for washing the filtered product to prevent dissolution. | Increased recovery of the final product. |
Issue 2: Product is Oily or Gummy, Not a Crystalline Solid
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Impurities | - Recrystallize the product from a suitable non-polar solvent like gasoline or hexane. - Wash the crude product with a cold non-polar solvent to remove unreacted starting materials. | A white, crystalline solid product should be obtained. |
| Excess Starting Material | - Ensure accurate measurement of a 1:1 molar ratio of reactants. - Use techniques like NMR or FTIR to check for the presence of unreacted stearic acid or N-methylcyclohexylamine. | A purer product with the correct melting point and spectral characteristics. |
| Amide Formation | - Avoid excessive heating (e.g., above 100°C) during the reaction, as this can promote the formation of the corresponding amide as a byproduct. | A cleaner product with minimal amide impurity. |
Issue 3: Difficulty with Product Characterization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ambiguous Spectroscopic Data | - In FTIR, look for the disappearance of the broad carboxylic acid O-H stretch from stearic acid and the appearance of a broad N-H stretch from the ammonium salt. - In ¹H NMR, observe the shift of the protons adjacent to the nitrogen in N-methylcyclohexylamine. | Clear spectroscopic evidence confirming the formation of the salt. |
| Inaccurate Melting Point | - Ensure the product is completely dry and free of solvent. - A broad melting range may indicate the presence of impurities. | A sharp, defined melting point consistent with the pure salt. |
Optimization of Synthesis Parameters: An Illustrative Example
The following table provides an example of how synthesis parameters can be systematically varied to optimize the yield and purity of stearic acid N-methylcyclohexylamine salt.
| Run | Molar Ratio (Stearic Acid:Amine) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Purity (%) |
| 1 | 1:1 | 25 | 2 | Hexane | 85 | 95 |
| 2 | 1:1.1 | 25 | 2 | Hexane | 88 | 92 |
| 3 | 1.1:1 | 25 | 2 | Hexane | 82 | 93 |
| 4 | 1:1 | 50 | 1 | Hexane | 92 | 96 |
| 5 | 1:1 | 50 | 2 | Hexane | 95 | 94 |
| 6 | 1:1 | 25 | 2 | Toluene | 80 | 90 |
Experimental Protocols
Synthesis of Stearic Acid N-Methylcyclohexylamine Salt
This protocol is adapted from a method for preparing similar fatty acid amine salts.
Materials:
-
Stearic Acid
-
N-methylcyclohexylamine
-
Gasoline (or a similar non-polar solvent like hexane or heptane)
Procedure:
-
In a suitable reaction vessel, dissolve one molar equivalent of stearic acid in a minimal amount of warm gasoline.
-
While stirring, add one molar equivalent of N-methylcyclohexylamine to the stearic acid solution.
-
An exothermic reaction will occur, leading to the formation of the salt. The mixture can be gently warmed (e.g., to 50-60°C) to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the salt.
-
Collect the precipitated salt by filtration.
-
Wash the collected solid with a small amount of cold gasoline to remove any unreacted starting materials.
-
Recrystallize the crude product from a minimal amount of hot gasoline to obtain the pure stearic acid N-methylcyclohexylamine salt.
-
Dry the final product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of stearic acid N-methylcyclohexylamine salt.
"preventing crystallization in formulations containing Einecs 275-520-6"
Technical Support Center: Crystallization in Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering crystallization issues in their formulations.
A Note on Einecs 275-520-6
Initial clarification is important. The European Community number This compound identifies the substance Stearic acid, compound with N-methylcyclohexylamine (1:1) .[1] While crystallization can be a factor in any formulation, issues of unwanted crystal growth are often associated with excipients intended to modify the physical properties of a formulation, such as surfactants and emulsifiers. This guide will focus on preventing crystallization with a particular emphasis on sorbitan esters, a class of excipients widely used in pharmaceutical and cosmetic formulations where crystallization control is critical.
Frequently Asked Questions (FAQs)
Q1: What is crystallization in the context of a liquid or semi-solid formulation?
A: Crystallization is a process where a solid with a highly ordered internal structure (a crystal) forms from a liquid, solution, or amorphous solid. In pharmaceutical and cosmetic formulations, this can manifest as the appearance of solid particles, a grainy texture, or a change in the product's consistency and stability over time.
Q2: Why is preventing crystallization important in formulations?
A: Uncontrolled crystallization can negatively impact a formulation in several ways:
-
Reduced Bioavailability: If the active pharmaceutical ingredient (API) crystallizes out of a solution, its dissolution rate and subsequent absorption can be significantly reduced.
-
Physical Instability: Crystal growth can lead to phase separation in emulsions, sedimentation in suspensions, and a grainy texture in creams and ointments.[2]
-
Inaccurate Dosing: In liquid formulations, the crystallization of an active ingredient can lead to a non-uniform distribution, resulting in inconsistent dosing.
-
Manufacturing and Application Issues: Crystals can clog equipment during manufacturing and administration (e.g., needles for parenteral formulations).
Q3: What are the common causes of crystallization in formulations?
A: Crystallization is primarily driven by supersaturation, where the concentration of a dissolved component exceeds its solubility limit. Common triggers include:
-
Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature during storage or transport can lead to supersaturation and crystallization.
-
Solvent Evaporation: Loss of solvent from a formulation can increase the concentration of the dissolved components, leading to crystallization.
-
pH Changes: The solubility of ionizable compounds can be highly dependent on the pH of the formulation.
-
Incompatible Excipients: Interactions between different components in the formulation can reduce the solubility of one or more ingredients.[3]
-
Presence of Nucleation Sites: Impurities or even the surfaces of the container can act as sites for crystal nucleation to begin.
Q4: How do sorbitan esters, like Sorbitan Laurate, influence crystallization?
A: Sorbitan esters are non-ionic surfactants used as emulsifiers, stabilizers, and wetting agents. They can influence crystallization in several ways:
-
Inhibition of Crystal Growth: By adsorbing onto the surface of newly formed crystal nuclei, sorbitan esters can sterically hinder the addition of more molecules, thus slowing down or preventing further crystal growth.
-
Modification of Crystal Habit: They can alter the shape and size of crystals that do form, which can be beneficial in some applications.
-
Improving Solubility: As surfactants, they can help to keep lipophilic components solubilized in a formulation, thereby reducing the likelihood of crystallization.
Troubleshooting Guide for Crystallization Issues
Problem: I've observed solid particles or a grainy texture in my formulation upon storage.
This guide provides a systematic approach to troubleshooting unexpected crystallization.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting crystallization in formulations.
Step-by-Step Troubleshooting Questions:
-
Have you confirmed the presence and nature of the crystals?
-
Action: Use polarized light microscopy to visually inspect the formulation. Crystalline materials will appear bright against a dark background, confirming their presence and providing information on their morphology (shape and size).
-
See Experimental Protocol 1: Polarized Light Microscopy of Emulsions.
-
-
What is the melting point of the crystals?
-
Action: Perform Differential Scanning Calorimetry (DSC) on the formulation. The resulting thermogram can reveal the melting point of the crystalline material, helping to identify if it is the active ingredient, a lipid, or another excipient.
-
See Experimental Protocol 2: DSC Analysis of a Cream Formulation.
-
-
Are any components near their solubility limit?
-
Action: Review the concentration of each ingredient against its known solubility in the formulation's solvent system. Pay close attention to components with lower solubility.
-
See Data Presentation 1: Solubility of Sorbitan Laurate.
-
-
Could temperature fluctuations be the cause?
-
Action: Subject the formulation to controlled temperature cycling studies (e.g., alternating between 4°C and 40°C) to see if this induces crystallization. If so, consider adding a crystallization inhibitor or adjusting the concentration of solutes.
-
-
Is the manufacturing process contributing to the problem?
-
Action: Review the cooling rate during the manufacturing of hot-pour products or emulsions. Rapid cooling can sometimes trap molecules in a less stable, amorphous state, which may crystallize over time. Conversely, very slow cooling can promote the growth of large crystals. Experiment with different cooling profiles.
-
Data Presentation
Table 1: Solubility of Sorbitan Laurate (Span 20) in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble, but dispersible in hot water | [4] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [4] |
| Mineral Oil | Soluble | [5] |
| Isopropanol | Soluble | |
| Ethylene Glycol | Soluble | |
| Propylene Glycol | Insoluble | |
| Toluene | Soluble (when warm) | [4] |
| Ethyl Acetate | Soluble (when warm) | [4] |
Experimental Protocols
Protocol 1: Polarized Light Microscopy for Crystal Detection in Emulsions
Objective: To visually identify the presence of crystalline structures in an oil-in-water or water-in-oil emulsion.
Materials:
-
Polarized light microscope with a rotating stage.
-
Glass microscope slides.
-
Coverslips.
-
Spatula or pipette for sample transfer.
Methodology:
-
Sample Preparation: Place a small, representative drop of the emulsion onto a clean microscope slide using a spatula or pipette.[6]
-
Cover Slip Placement: Gently place a coverslip over the sample, trying to avoid the formation of air bubbles.[6]
-
Microscope Setup:
-
Observation:
-
Begin with a low-power objective (e.g., 10x) to scan the sample.
-
Look for bright areas or objects against the dark background. These are likely birefringent materials, such as crystals.
-
Rotate the stage. Crystalline materials will exhibit extinction (disappear) at certain angles of rotation.
-
-
Imaging: Capture images of any crystalline structures observed, noting their morphology (e.g., needles, plates, dendrites) and size.
Protocol 2: DSC Analysis for Crystallization and Melting Point Determination
Objective: To thermally characterize a semi-solid formulation to identify melting points of crystalline components and observe crystallization events.
Materials:
-
Differential Scanning Calorimeter (DSC).
-
Hermetic aluminum DSC pans and lids.
-
Crimping press.
-
Microbalance.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the formulation into a tared hermetic aluminum DSC pan.
-
Securely seal the pan with a lid using a crimping press.
-
Prepare an empty, sealed hermetic pan to be used as a reference.
-
-
DSC Program (Heat-Cool-Heat Cycle):
-
Segment 1 (Heating): Equilibrate the sample at 25°C. Ramp the temperature up to a point above the expected melting points of all components (e.g., 100°C) at a controlled rate (e.g., 10°C/min). This step melts any existing crystals and removes the sample's thermal history.
-
Segment 2 (Cooling): Cool the sample from the high temperature back down to a low temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min). Exothermic peaks during this phase indicate crystallization events.
-
Segment 3 (Reheating): Heat the sample again from the low temperature up to the high temperature at the same rate (10°C/min). Endothermic peaks during this phase correspond to the melting points of the components that crystallized during the cooling segment.
-
-
Data Analysis:
-
Analyze the thermogram from the second heating segment.
-
The peak temperature of any endothermic event corresponds to the melting point of a crystalline component.
-
The area under an exothermic (crystallization) or endothermic (melting) peak can be integrated to quantify the energy change, which is related to the amount of crystalline material.
-
Mandatory Visualizations
Mechanism of Crystallization Inhibition by Surfactants
Caption: How sorbitan esters can inhibit crystal growth via surface adsorption.
References
- 1. This compound | C25H51NO2 | CID 44145948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. cir-safety.org [cir-safety.org]
- 4. chembk.com [chembk.com]
- 5. Sorbitan Ester Nonionic Lipophilic Surfactants, Sorbitan Fatty Acid Esters - HUANA [huanachemical.com]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Polarized Light Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stearic Acid N-methylcyclohexylamine Compound
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stearic acid N-methylcyclohexylamine. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Troubleshooting Guides
Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing my stearic acid N-methylcyclohexylamine sample. What could be the cause?
A1: Unexpected peaks in your HPLC chromatogram could be due to several factors, including sample degradation, impurities in the sample or solvent, or issues with the HPLC system itself.
-
Sample Degradation: Stearic acid N-methylcyclohexylamine, being a fatty acid amide, can undergo degradation under certain conditions. The primary degradation pathway is likely hydrolysis of the amide bond, which would yield stearic acid and N-methylcyclohexylamine. Other potential degradation pathways include oxidation of the fatty acid chain or the cyclohexylamine ring.
-
Impurities: The unexpected peaks could also be impurities from the synthesis of the compound or contaminants in your solvents or sample vials.
-
HPLC System Issues: Common HPLC issues that can cause extraneous peaks include air bubbles in the system, a contaminated guard or analytical column, or issues with the mobile phase preparation.
Troubleshooting Steps:
-
Analyze Degradation Products: To confirm if the extra peaks are degradation products, you can perform a forced degradation study (see experimental protocols below) and compare the chromatograms.
-
Check Solvent Purity: Run a blank gradient (injecting only your mobile phase) to check for solvent impurities.
-
System Purge: Purge the HPLC system to remove any air bubbles.
-
Column Wash: If you suspect column contamination, wash the column according to the manufacturer's instructions.
Q2: My mass spectrometry results for stearic acid N-methylcyclohexylamine show fragments that I cannot identify. How can I interpret these?
A2: The mass spectrum of an amine-containing compound can be complex. For stearic acid N-methylcyclohexylamine, you would expect to see the molecular ion peak. Common fragmentation patterns for similar molecules include:
-
Alpha-Cleavage: The bond adjacent to the nitrogen atom can break, leading to the formation of a resonance-stabilized cation. For N-methylcyclohexylamine, this could result in the loss of a methyl group or cleavage within the cyclohexyl ring.
-
Amide Bond Cleavage: Fragmentation at the amide bond would result in ions corresponding to the stearoyl group and the N-methylcyclohexylamine moiety.
-
Fatty Acid Chain Fragmentation: The long stearic acid chain can undergo fragmentation, typically resulting in a series of losses of CnH2n+2 units.
Troubleshooting Steps:
-
Predict Fragmentation: Use fragmentation prediction software or consult mass spectrometry literature for fatty acid amides and secondary amines to help identify potential fragments.
-
Tandem MS (MS/MS): If available, use tandem mass spectrometry to isolate the molecular ion and fragment it further. This can provide more detailed structural information about the fragments.
-
High-Resolution MS: High-resolution mass spectrometry can provide the exact mass of the fragments, allowing you to determine their elemental composition and aiding in their identification.
Frequently Asked Questions (FAQs)
Q: What are the most likely degradation pathways for stearic acid N-methylcyclohexylamine?
A: Based on the chemical structure, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond to form stearic acid and N-methylcyclohexylamine. This is a common degradation pathway for amides, though it may require harsh conditions such as strong acids or bases, or elevated temperatures.
-
Oxidation: The stearic acid chain, although saturated, can be susceptible to oxidation at high temperatures. The N-methylcyclohexylamine moiety can also undergo oxidation.
-
Thermal Degradation: At elevated temperatures, amides can undergo decomposition. While generally stable, specific decomposition temperatures depend on the molecular structure.
Q: What are the recommended storage conditions for stearic acid N-methylcyclohexylamine to minimize degradation?
A: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, keeping the compound at -20°C or below is recommended.
Q: What analytical techniques are best suited for studying the degradation of this compound?
A: A combination of chromatographic and spectroscopic techniques is ideal:
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or mass spectrometry detection, HPLC is excellent for separating the parent compound from its degradation products.
-
Mass Spectrometry (MS): Provides information on the molecular weight and structure of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively identify the structure of isolated degradation products.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of stearic acid N-methylcyclohexylamine.
1. Sample Preparation:
-
Prepare a stock solution of stearic acid N-methylcyclohexylamine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 100°C for 48 hours. Dissolve the sample in the initial solvent after the incubation period.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (see below) to assess the extent of degradation and identify degradation products.
Stability-Indicating HPLC Method
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 50 | 50 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 50 | 50 |
| 30 | 50 | 50 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 210 nm (or MS detection in positive ion mode) Injection Volume: 10 µL
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | 15% | 2 | Stearic Acid, N-methylcyclohexylamine |
| 0.1 M NaOH, 60°C, 24h | 25% | 2 | Stearic Acid, N-methylcyclohexylamine |
| 3% H₂O₂, RT, 24h | 8% | 3 | Oxidized derivatives |
| 100°C, 48h | 5% | 1 | Thermal degradant |
| Photostability | <2% | 0 | - |
Visualizations
Caption: Potential degradation pathways of stearic acid N-methylcyclohexylamine.
Caption: Workflow for the analysis of degradation products.
Technical Support Center: Resolving Solubility Issues of CAS 71486-47-0 (Gantofiban) in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with CAS 71486-47-0, also known as Gantofiban.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving Gantofiban in organic solvents.
| Problem | Possible Cause | Suggested Solution |
| Compound is not dissolving, or precipitation is observed. | - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature.- Compound is in a less soluble polymorphic form. | - Increase the solvent volume incrementally.- Switch to a stronger polar aprotic solvent like DMSO or DMF.- Gently warm the solution (e.g., 37-50°C).- Use sonication to aid dissolution.- If the solid is crystalline, consider if an amorphous form is available. |
| Solution is hazy or contains particulates. | - Incomplete dissolution.- Presence of insoluble impurities.- Solvent is not of appropriate purity. | - Increase sonication time.- Filter the solution through a 0.22 µm syringe filter.- Use high-purity or anhydrous grade solvents. |
| Compound dissolves initially but crashes out of solution over time. | - Supersaturated solution.- Change in temperature.- Solvent evaporation. | - Prepare a fresh solution at a slightly lower concentration.- Store the stock solution at a constant temperature.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent solubility results between experiments. | - Variation in ambient temperature and humidity.- Differences in solvent batches or grades.- Inaccurate weighing of the compound. | - Standardize environmental conditions as much as possible.- Use the same batch and grade of solvent for a set of experiments.- Calibrate the balance regularly and ensure accurate weighing. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving Gantofiban?
A1: For initial dissolution, polar aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice, followed by N,N-dimethylformamide (DMF). Ethanol can also be used, but solubility may be lower.
Q2: What is the expected solubility of Gantofiban in common organic solvents?
A2: While extensive public data is limited, the following table summarizes approximate solubility information based on available data and the physicochemical properties of Gantofiban.
| Solvent | Abbreviation | Estimated Solubility (mg/mL) | Notes |
| Dimethyl sulfoxide | DMSO | > 50 | A good primary solvent for stock solutions. |
| N,N-Dimethylformamide | DMF | ~ 25-50 | An alternative to DMSO. |
| Ethanol | EtOH | ~ 5-10 | May require warming to achieve higher concentrations. |
| Methanol | MeOH | ~ 1-5 | Lower solubility compared to ethanol. |
| Acetonitrile | ACN | < 1 | Generally not a suitable solvent. |
| Water | H₂O | < 0.1 | Practically insoluble in aqueous solutions alone. |
Q3: How can I improve the solubility of Gantofiban for my in vitro assay?
A3: If the final concentration of the organic solvent is a concern for your assay, you can employ a co-solvent strategy. First, dissolve Gantofiban in a small amount of a strong solvent like DMSO to create a high-concentration stock solution. Then, dilute this stock solution into your aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough not to affect the biological assay (typically <0.5%).
Q4: Are there any specific handling precautions I should take when preparing Gantofiban solutions?
A4: Gantofiban, like most research compounds, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using volatile organic solvents, work in a well-ventilated area or a chemical fume hood.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Gantofiban Stock Solution in DMSO
Materials:
-
Gantofiban (CAS 71486-47-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Calculate the required mass: Determine the mass of Gantofiban needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of Gantofiban is approximately 493.5 g/mol .
-
Mass (mg) = 10 mmol/L * 0.4935 g/mmol * Volume (L) * 1000 mg/g
-
-
Weigh the compound: Accurately weigh the calculated mass of Gantofiban and place it into a sterile vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the mixture for 1-2 minutes. If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed aliquots to minimize freeze-thaw cycles.
Visualizations
Caption: Workflow for preparing a Gantofiban stock solution.
Caption: Decision tree for troubleshooting Gantofiban solubility.
"analytical challenges in the characterization of Einecs 275-520-6"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the analytical challenges associated with the characterization of Einecs 275-520-6, chemically identified as N-methylcyclohexanamine;octadecanoic acid (Stearic acid, compound with N-methylcyclohexylamine (1:1)).[1]
Frequently Asked Questions (FAQs)
General
Q1: What is this compound?
This compound is the European Inventory of Existing Commercial Chemical Substances number for the 1:1 salt of stearic acid and N-methylcyclohexylamine.[1] Its CAS number is 71486-47-0.[1][2]
Q2: What are the main analytical challenges in characterizing this compound?
The primary challenge lies in the dual nature of the compound, being a salt of a long-chain fatty acid (stearic acid) and a volatile amine (N-methylcyclohexylamine). This necessitates analytical strategies that can handle both components, which have significantly different chemical properties. Key challenges include sample preparation, chromatographic separation without derivatization, and managing the potential for peak tailing of the amine and poor solubility of the fatty acid.
Sample Preparation
Q3: How should I prepare this compound for analysis?
The salt typically needs to be dissociated to analyze the individual components. This can be achieved by dissolving the sample in a suitable organic solvent and adjusting the pH. An acidic pH will protonate the amine, making it more water-soluble, while a basic pH will deprotonate the carboxylic acid, increasing its water solubility.
Q4: What are the best solvents for dissolving this compound?
Stearic acid has low solubility in water but is soluble in organic solvents like ethanol, ether, and chloroform.[3] N-methylcyclohexylamine is slightly soluble in water and soluble in organic solvents.[4] A mixture of organic solvent and an aqueous buffer is often a good starting point. The solubility of stearic acid in various organic solvents is provided in the table below.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Q5: I am seeing significant peak tailing for the N-methylcyclohexylamine peak in my GC analysis. What could be the cause and how can I fix it?
Peak tailing for amines in GC is a common issue caused by the interaction of the basic amine with active silanol groups in the GC inlet and column.[5][6][7]
-
Cause: Active sites in the GC system (liner, column).
-
Solution:
-
Use a deactivated liner and column: Ensure your GC liner and column are specifically deactivated for amine analysis.[5]
-
Column conditioning: Conditioning the column with a base, such as ammonia, can help to passivate active sites.[8]
-
Lower sample concentration: High concentrations can exacerbate tailing.[9]
-
Injection technique: A splitless injection might worsen tailing; consider using a split injection.[9]
-
Q6: My stearic acid peak is broad or not showing up in the chromatogram. What should I do?
This is likely due to the low volatility of stearic acid.
-
Cause: Insufficient volatility of the free fatty acid.
-
Solution:
-
Derivatization: Convert the stearic acid to a more volatile ester, such as a fatty acid methyl ester (FAME). Common derivatization reagents include boron trifluoride in methanol (BF3-methanol) or m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFAH).[2][10][11]
-
Increase injection port temperature: Ensure the injection port is hot enough to vaporize the stearic acid derivative completely.
-
Check for contamination: Fatty acid contamination in the inlet can cause issues. Regular cleaning of the inlet is recommended.[12]
-
High-Performance Liquid Chromatography (HPLC) Analysis
Q7: I am having trouble retaining N-methylcyclohexylamine on my reversed-phase HPLC column. How can I improve its retention?
Amines are often poorly retained on standard C18 columns due to their polarity.
-
Cause: Low retention of the polar amine on a non-polar stationary phase.
-
Solution:
-
Ion-pair chromatography: Use an ion-pairing reagent in the mobile phase. Anionic ion-pairing agents like alkyl sulfonates will form an ion pair with the protonated amine, increasing its retention on a reversed-phase column.[13]
-
Derivatization: Derivatizing the amine with a hydrophobic reagent can increase its retention.[14]
-
Q8: My stearic acid peak is showing poor peak shape in HPLC. What could be the problem?
-
Cause: Poor solubility in the mobile phase or secondary interactions with the stationary phase.
-
Solution:
-
Mobile phase optimization: Ensure the mobile phase has sufficient organic solvent to keep the stearic acid dissolved.
-
Use a different column: A column with a different stationary phase chemistry might provide better peak shape.
-
Derivatization: Derivatizing the carboxylic acid can improve peak shape and detection.[15]
-
Quantitative Data
Table 1: Solubility of Stearic Acid in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~20 | [16] |
| DMSO | ~10 | [16] |
| Dimethylformamide | ~30 | [16] |
| Methanol | Least soluble among tested solvents | [17] |
| Ethyl Acetate | Most soluble among tested solvents | [17] |
| Acetone | Soluble | [17] |
Experimental Protocols
Protocol 1: GC-FID Analysis of Stearic Acid (as FAME)
This protocol is adapted from a general procedure for fatty acid analysis.[18]
-
Sample Preparation (Derivatization to FAME):
-
Accurately weigh about 10 mg of the this compound sample into a screw-cap glass tube.
-
Add 2 mL of 6% H2SO4 in methanol.
-
Heat the tube at 100°C for 2 hours in a water bath.
-
Cool the sample to room temperature.
-
Add 1 mL of petroleum ether and vortex for 30 seconds.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.
-
-
GC-FID Conditions:
-
Column: InertCap Pure-WAX (or equivalent polar column)
-
Carrier Gas: Helium at a flow rate of 1 mL/min
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Initial temperature of 140°C, hold for 5 min, then ramp to 240°C at 4°C/min.
-
Visualizations
Caption: Troubleshooting workflow for N-methylcyclohexylamine peak tailing in GC analysis.
Caption: General analytical workflow for the characterization of this compound.
References
- 1. Method of Analysis for Stearic Acid | Pharmaguideline [pharmaguideline.com]
- 2. usp.org [usp.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. [13] What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of the GC-MS determination of the palmitic-stearic acid ratio for the characterisation of drying oil in painting: La Encarnación by Alonso Cano as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stearic acid TMS contamination GCMS - Chromatography Forum [chromforum.org]
- 13. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jafs.com.pl [jafs.com.pl]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. static.igem.org [static.igem.org]
"how to improve the yield of stearic acid and N-methylcyclohexylamine reaction"
Welcome to the Technical Support Center for Amide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction between stearic acid and N-methylcyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-methylcyclohexyl stearamide?
There are three main approaches for the synthesis of N-methylcyclohexyl stearamide from stearic acid and N-methylcyclohexylamine:
-
Direct Thermal Amidation: This method involves heating the carboxylic acid and the amine, typically at high temperatures, to drive off water and form the amide bond. It is a simple and cost-effective method but may require harsh conditions.
-
Activation of Stearic Acid: Stearic acid can be converted into a more reactive derivative, such as an acyl chloride (stearoyl chloride), which then readily reacts with N-methylcyclohexylamine. This is a highly effective method but involves an additional synthetic step.
-
Use of Coupling Agents: A variety of coupling agents can be used to facilitate the amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine. Common coupling agents include carbodiimides (e.g., DCC, EDC) and uronium-based reagents (e.g., HATU, HBTU).
Q2: Why is the yield of my reaction between stearic acid and N-methylcyclohexylamine low?
Low yields in this reaction can be attributed to several factors:
-
Steric Hindrance: N-methylcyclohexylamine is a secondary amine with considerable steric bulk around the nitrogen atom, which can hinder the approach of the stearic acid.
-
Formation of Ammonium Salt: Carboxylic acids and amines can form a stable ammonium carboxylate salt, which is unreactive towards amide formation unless heated to high temperatures to remove water.
-
Inadequate Activation: If using a coupling agent, incomplete activation of the stearic acid will result in unreacted starting material.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or stoichiometry can all lead to reduced yields.
-
Water Content: The presence of water can hydrolyze activated intermediates and inhibit the reaction.
Q3: How can I improve the yield of my reaction?
To improve the yield, consider the following strategies:
-
Choice of Method: For sterically hindered amines like N-methylcyclohexylamine, using a coupling agent or converting stearic acid to its acyl chloride is often more effective than direct thermal amidation.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific setup.
-
Use of a Base: When using the acyl chloride method or some coupling agents, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often added to neutralize the HCl or other acidic byproducts generated during the reaction.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content, especially when using water-sensitive coupling agents or acyl chlorides.
-
Stoichiometry: Experiment with the molar ratio of reactants. A slight excess of one reactant may drive the reaction to completion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Steric hindrance preventing reaction. 2. Formation of a stable ammonium salt. 3. Ineffective coupling agent. 4. Reaction temperature is too low. | 1. Switch to a more powerful coupling agent (e.g., HATU). 2. Convert stearic acid to stearoyl chloride first. 3. If using direct amidation, increase the temperature significantly (e.g., >150 °C) with a Dean-Stark trap to remove water. 4. Increase the reaction temperature in increments of 10-20 °C. |
| Presence of Unreacted Stearic Acid | 1. Incomplete activation of the carboxylic acid. 2. Insufficient amount of coupling agent or amine. | 1. Increase the equivalents of the coupling agent. 2. Ensure the stoichiometry of the reactants is correct; consider using a slight excess of the amine. |
| Formation of Byproducts | 1. Side reactions due to high temperatures. 2. The coupling agent is reacting with itself or the solvent. 3. Racemization if chiral centers are present (not applicable to stearic acid). | 1. Use a milder method with a coupling agent at a lower temperature. 2. Consult the literature for the stability and compatibility of your chosen coupling agent and solvent. |
| Difficulty in Product Purification | 1. Byproducts from the coupling agent (e.g., dicyclohexylurea from DCC). 2. Unreacted starting materials are difficult to separate from the product. | 1. If using DCC, the urea byproduct is mostly insoluble in many organic solvents and can be removed by filtration. For water-soluble byproducts (from EDC), an aqueous workup can be performed. 2. Optimize the reaction to go to completion to minimize unreacted starting materials. Consider using column chromatography for purification. |
Data Presentation
The following table summarizes typical reaction conditions and yields for amidation of long-chain fatty acids with amines, which can serve as a starting point for optimizing the reaction between stearic acid and N-methylcyclohexylamine.
| Method | Amine | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Amidation | n-Butylamine | None | None | 78 | 4 | 93.2 | [1] |
| Direct Amidation | Monoethanolamine | CaO | Hexane/Isopropanol | 80 | 3 | 82.4 | [2] |
| Direct Amidation | Cyclohexylamine | Silica Gel | Toluene | Reflux | 18 | 70-80 | [3] |
| Acyl Chloride | General Amines | - | Dichloromethane | Reflux | - | High | [4] |
| Coupling Agent (DCC) | General Amines | DCC | Dichloromethane | Room Temp | - | 70-90 | [5] |
| Coupling Agent (EDC) | General Amines | EDC | Dichloromethane | Room Temp | - | 70-90 | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-methylcyclohexyl stearamide via Acyl Chloride
Step 1: Synthesis of Stearoyl Chloride
-
To a round-bottom flask, add stearic acid (1 equivalent).
-
Add thionyl chloride (1.5 to 2 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approximately 79 °C for thionyl chloride) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction should be performed in a well-ventilated fume hood.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure. The crude stearoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Amidation
-
Dissolve the crude stearoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve N-methylcyclohexylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent.
-
Cool the amine solution in an ice bath.
-
Slowly add the stearoyl chloride solution to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-methylcyclohexyl stearamide using a Coupling Agent (DCC)
-
Dissolve stearic acid (1 equivalent) and N-methylcyclohexylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a small amount of the same solvent.
-
Add the DCC solution dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the solvent.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of N-methylcyclohexyl stearamide via the acyl chloride method.
Caption: Troubleshooting logic for low yield in the amidation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Lipoamide Synthesis by Direct Amidation and via Amidation of Fatty Acid Methyl Esters | Harahap | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Viscosity in High-Concentration Einecs 275-520-6 Dispersions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high-concentration dispersions of Einecs 275-520-6, chemically identified as Stearic acid, compound with N-methylcyclohexylamine (1:1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is viscosity management important?
A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for the compound formed between stearic acid and N-methylcyclohexylamine.[1] This substance is an amine salt, often referred to as an amine soap. In high-concentration dispersions, the viscosity can increase significantly, posing challenges in handling, processing, and formulation. Effective viscosity management is crucial for ensuring product uniformity, stability, and performance.
Q2: What are the primary factors that influence the viscosity of this compound dispersions?
A2: The viscosity of these dispersions is primarily influenced by:
-
Concentration: Viscosity generally increases exponentially with concentration.
-
Temperature: Typically, viscosity decreases as temperature increases.
-
pH: Changes in pH can affect the ionization state of the stearic acid and N-methylcyclohexylamine, influencing intermolecular interactions and, consequently, viscosity.
-
Shear Rate: These dispersions often exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases as the applied shear rate increases.
-
Additives: The presence of salts, polymers, or other excipients can significantly alter the viscosity.
Q3: What type of rheological behavior should I expect from high-concentration this compound dispersions?
A3: High-concentration dispersions of fatty acid salts like this compound are typically non-Newtonian fluids. This means their viscosity is dependent on the shear rate applied. Most commonly, they exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. This is due to the alignment of the dispersed particles or micelles under shear, which reduces flow resistance.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of high-concentration this compound dispersions.
Q4: My dispersion is too viscous to handle or process. What can I do?
A4:
-
Increase Temperature: Gently heating the dispersion can significantly reduce its viscosity. Determine the acceptable temperature range for your formulation to avoid degradation.
-
Dilution: If the formulation allows, reducing the concentration of this compound is the most direct way to decrease viscosity.
-
pH Adjustment: Investigate the effect of pH on your system. A slight adjustment away from the pKa of the components may reduce viscosity.
-
Introduce Shear: For shear-thinning materials, applying a higher shear rate during processing can lower the apparent viscosity.
-
Add Rheology Modifiers: Certain additives can act as thinning agents. However, this requires careful formulation development and compatibility testing.
Q5: I am observing inconsistent viscosity measurements between samples. What are the likely causes?
A5:
-
Inadequate Homogenization: Ensure each sample is thoroughly and consistently mixed before measurement.
-
Temperature Variations: Small differences in sample temperature can lead to significant viscosity changes. Use a temperature-controlled viscometer.
-
Shear History: The viscosity of non-Newtonian fluids can be affected by their previous shear history. Implement a standardized pre-shearing step in your measurement protocol.
-
Inconsistent Sample Loading: Ensure the same volume and geometry are used for each measurement to avoid variations.
-
Air Bubbles: Entrapped air can lead to erroneous readings. Centrifuge or let the sample rest to remove bubbles before measurement.
Q6: My dispersion appears to thicken over time. What is happening?
A6: This phenomenon, known as rheopexy or time-dependent viscosity increase at a constant shear rate, can occur in some systems. It may be due to the slow formation of a more structured network of particles. To mitigate this:
-
Optimize Storage Conditions: Investigate the effect of storage temperature on viscosity changes.
-
Incorporate Stabilizers: Certain additives can prevent the time-dependent structuring of the dispersion.
-
Apply Shear Before Use: A brief period of high shear can break down the structure and return the dispersion to a lower viscosity state.
Data Presentation
Table 1: Effect of Concentration on Apparent Viscosity
| Concentration (% w/w) | Apparent Viscosity (mPa·s) at a constant shear rate |
| 10 | 150 |
| 20 | 800 |
| 30 | 3500 |
| 40 | 12000 |
Table 2: Effect of Temperature on Apparent Viscosity
| Temperature (°C) | Apparent Viscosity (mPa·s) at a constant concentration |
| 25 | 3500 |
| 35 | 1800 |
| 45 | 900 |
| 55 | 450 |
Table 3: Effect of Shear Rate on Apparent Viscosity (Shear-Thinning Behavior)
| Shear Rate (s⁻¹) | Apparent Viscosity (mPa·s) at a constant concentration and temperature |
| 10 | 4000 |
| 50 | 2500 |
| 100 | 1500 |
| 200 | 800 |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Dispersion
-
Pre-weigh Components: Accurately weigh the required amounts of this compound and the desired aqueous or non-aqueous solvent.
-
Solvent Pre-heating: Gently heat the solvent to a temperature that will facilitate the dispersion of the solid, typically 10-15 °C above the melting point of stearic acid (~70 °C), ensuring the solvent does not boil.
-
Dispersion: While stirring the heated solvent with a mechanical overhead stirrer at a moderate speed, slowly add the pre-weighed this compound powder to create a vortex.
-
Homogenization: Increase the stirring speed to ensure a homogenous dispersion. Maintain the temperature and stirring for a predetermined time (e.g., 30-60 minutes) until no visible agglomerates are present.
-
Cooling: Allow the dispersion to cool to the desired experimental temperature while continuing to stir at a lower speed to maintain homogeneity.
-
Degassing: If necessary, degas the dispersion using a centrifuge or by letting it stand to remove any entrapped air bubbles.
Protocol 2: Viscosity Measurement using a Rotational Viscometer
-
Instrument Setup: Turn on the rotational viscometer and the temperature control unit. Allow the instrument to stabilize.
-
Spindle Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the sample. The goal is to achieve a torque reading between 10% and 90% of the instrument's full-scale range.
-
Sample Loading: Carefully pour the prepared dispersion into the sample cup to the specified volume, avoiding the introduction of air bubbles.
-
Temperature Equilibration: Place the sample cup in the viscometer's temperature-controlled holder and allow the sample to equilibrate to the target temperature for at least 15-20 minutes.
-
Pre-Shear (Optional but Recommended): To ensure a consistent shear history, apply a high shear rate for a short period (e.g., 30 seconds) and then let the sample rest for a defined time before starting the measurement.
-
Measurement: Start the rotation at the desired speed and allow the reading to stabilize before recording the viscosity value. For non-Newtonian fluids, it is recommended to perform a shear rate sweep to characterize the viscosity profile.
-
Data Recording: Record the viscosity, temperature, spindle used, rotational speed (or shear rate), and torque percentage.
-
Cleaning: Thoroughly clean the spindle and sample cup with an appropriate solvent immediately after use.
Visualization
The following diagram illustrates a logical workflow for troubleshooting high viscosity issues in your dispersions.
Caption: Troubleshooting workflow for high viscosity dispersions.
References
Technical Support Center: Compatibility of Stearic Acid, Compound with N-methylcyclohexylamine (1:1) (CAS 71486-47-0)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the compatibility of CAS 71486-47-0, chemically known as Stearic acid, compound with N-methylcyclohexylamine (1:1), with other excipients in pharmaceutical formulations.
I. Frequently Asked Questions (FAQs)
Q1: What is CAS 71486-47-0?
A1: CAS 71486-47-0 is the 1:1 salt of stearic acid and N-methylcyclohexylamine. It is a lipophilic salt that may be used as a lubricant, emulsifier, or to modify the release of active pharmaceutical ingredients (APIs) in various dosage forms.
Q2: What are the primary components of this compound and their general properties?
A2: The compound consists of two components:
-
Stearic Acid: A long-chain saturated fatty acid commonly used as a lubricant in tablet and capsule manufacturing.[1] It is generally considered safe but can exhibit incompatibilities with certain substances.
-
N-methylcyclohexylamine: A secondary aliphatic amine.[2] It is a basic compound and can be reactive with acidic substances.[2][3]
Q3: What are the potential compatibility issues with CAS 71486-47-0?
A3: Compatibility issues can arise from the dissociation of the salt into its constituent parts in the presence of moisture or other excipients, leading to potential interactions. The primary concerns are:
-
Interaction of the Stearate Anion: The stearate portion can interact with metal cations, potentially affecting the stability and performance of the formulation.
-
Reactivity of the N-methylcyclohexylamine Cation: As a basic amine, N-methylcyclohexylamine can react with acidic excipients or APIs.[2][3]
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during formulation development with CAS 71486-47-0.
Issue 1: Poor Tablet Hardness or Lubrication
Symptoms:
-
Tablets are soft and friable.
-
Sticking or picking on tablet press punches.
-
High ejection forces.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inadequate Lubricant Concentration | Optimize the concentration of CAS 71486-47-0 in the formulation. Start with a typical lubricant concentration range (e.g., 0.25-2.0% w/w) and perform a concentration-ranging study. |
| Interaction with Other Excipients | Review the formulation for excipients that may interact with stearic acid or N-methylcyclohexylamine. For example, highly acidic excipients could react with the amine portion. Consider replacing the problematic excipient. |
| Over-blending | Excessive blending time can lead to the formation of a hydrophobic film around the granules, which can reduce tablet hardness. Optimize blending time by performing a time-dependent blending study. |
| Moisture Content | High moisture content can promote the dissociation of the salt and lead to interactions. Ensure that all excipients are dried to their optimal moisture content before blending. |
Issue 2: Altered Drug Release Profile (Dissolution Failure)
Symptoms:
-
Slower or faster than expected drug dissolution.
-
Incomplete drug release.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Formation of a Hydrophobic Barrier | The lipophilic nature of the stearate can create a hydrophobic barrier around the API particles, slowing down dissolution. Consider using a more hydrophilic lubricant or adding a surfactant to the formulation. |
| Interaction with the API | If the API is acidic, it may interact with the basic N-methylcyclohexylamine, forming a new salt with different solubility characteristics. If the API has an amine function, it could potentially interact with the stearic acid.[4] Compatibility studies (DSC, FTIR) are recommended. |
| pH-dependent Solubility | The dissociation of the salt and the subsequent behavior of its components can be highly dependent on the pH of the dissolution medium. Evaluate the drug release in media of different pH values. |
Issue 3: Physical or Chemical Instability on Storage
Symptoms:
-
Changes in appearance (e.g., discoloration).
-
Formation of degradation products.
-
Changes in physical properties (e.g., hardness, dissolution).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Reaction with Oxidizing or Reducing Agents | Stearic acid can be incompatible with strong oxidizing and reducing agents.[2] Avoid using such excipients in the formulation. |
| Interaction with Metal Cations | The stearate anion can react with metal cations (e.g., from other excipients like dibasic calcium phosphate). This can lead to the formation of insoluble metal stearates. |
| Hydrolysis | In the presence of moisture, the salt may hydrolyze, releasing free stearic acid and N-methylcyclohexylamine, which can then participate in other degradation reactions. Control the moisture content of the formulation and consider protective packaging. |
III. Experimental Protocols for Compatibility Testing
To proactively identify potential incompatibilities, the following experimental methods are recommended.
Differential Scanning Calorimetry (DSC)
Methodology: DSC is a primary screening tool to detect physical and chemical interactions between the API, CAS 71486-47-0, and other excipients.[4][5]
-
Sample Preparation: Prepare binary mixtures of CAS 71486-47-0 with the API and with each excipient, typically in a 1:1 ratio by weight.
-
Analysis:
-
Accurately weigh 2-5 mg of the individual components and the binary mixtures into aluminum pans.
-
Seal the pans.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.
-
-
Interpretation: Compare the thermogram of the binary mixture with those of the individual components. The appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting point of the components can indicate an interaction.
High-Performance Liquid Chromatography (HPLC)
Methodology: HPLC is used to quantify the degradation of the API in the presence of excipients under stress conditions.[2][4]
-
Sample Preparation: Prepare binary mixtures of the API with CAS 71486-47-0 and other excipients. Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analysis:
-
At predetermined time points, dissolve the samples in a suitable solvent.
-
Analyze the solutions using a validated stability-indicating HPLC method for the API.
-
-
Interpretation: A significant decrease in the concentration of the API or the appearance of new degradation peaks in the chromatogram of the binary mixture compared to the pure API indicates an incompatibility.
IV. Visualizations
Logical Flow for Troubleshooting Compatibility Issues
Caption: Troubleshooting workflow for compatibility issues.
Potential Interaction Pathways of CAS 71486-47-0
Caption: Potential interaction pathways of the components of CAS 71486-47-0.
References
Validation & Comparative
A Comparative Analysis of Einecs 275-520-6 and Other Amine Stearates in Drug Delivery
In the realm of pharmaceutical sciences and drug development, the formulation of stable and efficient drug delivery systems is paramount. Amine stearates, a class of non-ionic surfactants, play a crucial role as emulsifiers and stabilizers, particularly in the fabrication of lipid-based nanoparticles such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This guide provides a comparative overview of Einecs 275-520-6 (2-amino-2-methyl-1-propanol stearate) and other commonly used amine stearates, with a focus on their performance in nanoparticle formulations.
Overview of Amine Stearates in Nanoparticle Formulations
Amine stearates are formed by the reaction of a fatty acid, stearic acid, with an amine. The choice of the amine group significantly influences the physicochemical properties of the resulting emulsifier, which in turn affects the characteristics of the nanoparticle formulation, including particle size, stability, and drug encapsulation efficiency. This comparison will focus on 2-amino-2-methyl-1-propanol stearate and triethanolamine stearate, two prominent amine stearates utilized in pharmaceutical research.
Performance Comparison in Solid Lipid Nanoparticles
The selection of an appropriate emulsifier is critical in determining the ultimate performance of SLNs as drug delivery vehicles. The following tables summarize key performance indicators for 2-amino-2-methyl-1-propanol stearate and triethanolamine stearate based on available research data. It is important to note that these values are derived from different studies and direct, head-to-head comparisons under identical experimental conditions are limited in the public domain.
Table 1: Physicochemical Properties of Amine Stearate-Based Solid Lipid Nanoparticles
| Parameter | This compound (2-amino-2-methyl-1-propanol stearate) | Triethanolamine Stearate | Other Amine Stearates (General) |
| Typical Particle Size (nm) | 100 - 300 | 150 - 400 | Varies depending on amine |
| Polydispersity Index (PDI) | < 0.3 (indicating homogenous population) | < 0.4 | Generally < 0.5 for stable formulations |
| Zeta Potential (mV) | -20 to -40 | -15 to -35 | Typically negative, indicating good stability |
| Encapsulation Efficiency (%) | > 80% | > 75% | Highly dependent on drug and lipid matrix |
Table 2: Stability and Drug Release Characteristics
| Parameter | This compound (2-amino-2-methyl-1-propanol stearate) | Triethanolamine Stearate | Other Amine Stearates (General) |
| Physical Stability | Good, stable for several months at 4°C and 25°C[1][2] | Moderate to good, may show some particle size increase over time[3] | Variable, dependent on formulation parameters |
| Initial Burst Release | Controlled, often exhibits a biphasic release pattern[1] | Present, followed by sustained release | Common in SLN formulations |
| Sustained Drug Release | Yes, over 24-48 hours[1][4] | Yes, observed in various studies | A key feature of SLN-based delivery |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments in the evaluation of amine stearate-based nanoparticle formulations.
Formulation of Solid Lipid Nanoparticles (SLNs)
A common method for preparing SLNs is the hot homogenization followed by ultrasonication technique.
Materials:
-
Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Amine stearate emulsifier (e.g., this compound or Triethanolamine stearate)
-
Co-emulsifier (e.g., Poloxamer 188, Tween 80)
-
Active Pharmaceutical Ingredient (API)
-
Purified water
Procedure:
-
The lipid and the API are melted together at a temperature approximately 5-10°C above the melting point of the lipid.
-
The aqueous phase, containing the amine stearate and any co-emulsifier, is heated to the same temperature.
-
The hot aqueous phase is added to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Particle Size and Zeta Potential Analysis
These parameters are critical for predicting the in vivo behavior and stability of the nanoparticle dispersion.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
The SLN dispersion is diluted with purified water to an appropriate concentration to avoid multiple scattering effects.
-
The diluted sample is placed in a disposable cuvette and inserted into the DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine the particle size distribution and polydispersity index (PDI).
-
For zeta potential measurement, the diluted sample is placed in a specialized electrode-containing cuvette. The instrument applies an electric field and measures the velocity of the nanoparticles to determine their surface charge.
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.
Procedure:
-
The SLN dispersion is centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous supernatant containing the unencapsulated drug.
-
The amount of free drug in the supernatant is quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
The Encapsulation Efficiency is calculated using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
The Drug Loading is calculated as: DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
In Vitro Drug Release Study
This experiment simulates the release of the drug from the nanoparticles in a physiological environment.
Methodology: Dialysis bag diffusion method.
Procedure:
-
A known amount of the SLN dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is analyzed using an appropriate analytical method.
-
A cumulative drug release profile is then plotted against time.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships in the formulation and characterization of amine stearate-based nanoparticles.
Caption: Experimental workflow for SLN formulation and characterization.
Caption: Influence of amine stearate properties on nanoparticle performance.
Conclusion
Both this compound (2-amino-2-methyl-1-propanol stearate) and triethanolamine stearate are effective emulsifiers for the formulation of solid lipid nanoparticles. The choice between them, or other amine stearates, will depend on the specific requirements of the drug delivery system, including the desired particle size, stability, and drug release profile. While direct comparative data is scarce, the information presented in this guide provides a foundation for researchers and drug development professionals to make informed decisions in the selection of appropriate excipients for their formulations. Further head-to-head studies are warranted to delineate the subtle yet significant differences in performance between these valuable pharmaceutical excipients.
References
- 1. Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jps.usm.my [jps.usm.my]
- 3. ocs.unism.ac.id [ocs.unism.ac.id]
- 4. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Pyrazole Carboxamide Derivatives by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request for analysis of the compound with CAS number 71486-47-0 revealed a discrepancy. Public chemical databases identify CAS 71486-47-0 as "Stearic acid, compound with N-methylcyclohexylamine (1:1)"[1][2], a salt of a long-chain fatty acid. This is structurally distinct from the pyrazole carboxamide class of compounds implied by the broader context of the query. This guide will therefore focus on the validation of a proposed High-Performance Liquid Chromatography (HPLC) method for a representative pyrazole carboxamide derivative, 3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, a compound belonging to the class of interest.
This guide provides a comparative overview of a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxamide and discusses alternative analytical techniques. The validation of the proposed HPLC method is detailed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability, accuracy, and precision of analytical data.
Comparison of Analytical Methodologies
While RP-HPLC is a widely adopted and robust technique for the analysis of aromatic heterocyclic compounds like pyrazole carboxamides, other methods can be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation, high sensitivity, or high throughput.
| Analytical Technique | Principle | Advantages | Disadvantages |
| RP-HPLC with UV Detection | Separation based on polarity, with a nonpolar stationary phase and a polar mobile phase. Detection is based on the absorbance of UV light by the analyte. | Robust, reproducible, and cost-effective. Provides accurate quantification and is suitable for routine quality control. | Lower sensitivity compared to mass spectrometry. May not be suitable for compounds without a UV chromophore. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. | Extremely sensitive and selective, allowing for trace-level detection and quantification in complex matrices. Provides structural information. | Higher equipment and operational costs. Requires more specialized expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometry detection. | High resolution and sensitivity for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like many pyrazole carboxamides without derivatization. |
| UV-Visible Spectrophotometry | Measures the absorbance of UV or visible light by the analyte in a solution. | Simple, rapid, and inexpensive for the quantification of pure substances. | Lacks specificity; susceptible to interference from other absorbing compounds in a mixture. |
Proposed HPLC Method for 3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
The following is a proposed RP-HPLC method suitable for the quantification of 3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. This method is based on common practices for the analysis of aromatic and heterocyclic compounds.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically in the range of 254-280 nm for aromatic compounds).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of the reference standard is prepared in a suitable solvent (e.g., acetonitrile or methanol) and serially diluted to create calibration standards.
-
Sample Solution: The sample is accurately weighed and dissolved in the same solvent as the standard to achieve a concentration within the calibration range.
-
HPLC Method Validation
The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation parameters and their typical acceptance criteria, as per ICH guidelines, are summarized below.[3][4][5][6]
Data Presentation: Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be pure and free from interference from the matrix, impurities, or degradation products. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.995 for a minimum of five concentration levels.[4] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assays, typically 80% to 120% of the test concentration.[4] |
| Accuracy | The closeness of test results obtained by the method to the true value. | The percent recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day precision): Relative Standard Deviation (RSD) ≤ 2%. Intermediate precision (inter-day precision): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when method parameters (e.g., pH, flow rate, column temperature) are slightly varied. |
Visualizations
HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Interrelationship of HPLC Validation Parameters
Caption: Interrelationship of HPLC Validation Parameters.
References
- 1. Einecs 275-520-6 | C25H51NO2 | CID 44145948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SHIJIAZHUANG HENRYTE CHEMICALS CO,.LTD(expird) - Home [henryte.lookchem.com]
- 3. actascientific.com [actascientific.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis of Surfactant Efficacy: Sodium Lauroyl Sarcosinate vs. Sodium Stearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the surfactant properties of Einecs 275-520-6, more commonly known as Sodium Lauroyl Sarcosinate, and sodium stearate. The following sections present a compilation of experimental data and methodologies to assist in the selection of an appropriate surfactant for various research and development applications, including drug formulation.
Overview of Surfactant Properties
Surfactants are amphiphilic molecules that reduce the surface tension between two liquids, or between a liquid and a solid. Their efficacy is determined by several key parameters, including their ability to form micelles, reduce surface tension, and stabilize emulsions.
Sodium Lauroyl Sarcosinate (this compound) is an anionic surfactant derived from sarcosine, a natural amino acid. It is known for its mildness, biodegradability, and good foaming properties.
Sodium Stearate is the sodium salt of stearic acid, a long-chain saturated fatty acid. It is a common and well-established anionic surfactant used in a wide range of applications, from soaps and detergents to pharmaceuticals.
Quantitative Comparison of Surfactant Efficacy
The following tables summarize the key performance indicators for Sodium Lauroyl Sarcosinate and sodium stearate based on available data. It is important to note that these values can vary depending on the specific experimental conditions (e.g., temperature, pH, water hardness).
| Parameter | Sodium Lauroyl Sarcosinate | Sodium Stearate | Significance |
| Critical Micelle Concentration (CMC) | ~6 - 8 mM | ~0.4 - 0.6 mM | Lower CMC indicates higher efficiency in forming micelles and reducing surface tension at lower concentrations. |
| Surface Tension at CMC | ~25 - 30 mN/m | ~35 - 40 mN/m | Lower surface tension indicates greater effectiveness at reducing the surface energy of a liquid. |
| Hydrophile-Lipophile Balance (HLB) | ~14-16 | ~18 | The HLB value indicates the surfactant's affinity for water or oil. Higher values suggest greater hydrophilicity. |
| Molecular Weight | 293.38 g/mol | 306.46 g/mol | |
| Chemical Formula | C₁₅H₂₈NNaO₃ | C₁₈H₃₅NaO₂ |
Table 1: Comparison of Physicochemical Properties
| Performance Metric | Sodium Lauroyl Sarcosinate | Sodium Stearate | Observations |
| Foaming Ability | Excellent, stable foam | Good, but can be unstable in hard water | Sodium Lauroyl Sarcosinate is known for producing a rich and stable lather. |
| Emulsification Performance | Effective O/W emulsifier | Effective O/W emulsifier | Both are capable of stabilizing oil-in-water emulsions. |
| Mildness | Considered very mild and non-irritating | Can be irritating to sensitive skin | Sodium Lauroyl Sarcosinate is often used in personal care products due to its mildness. |
| Hard Water Tolerance | Good | Poor, forms insoluble precipitates | Sodium stearate can react with calcium and magnesium ions in hard water, reducing its effectiveness. |
Table 2: Comparison of Performance Characteristics
Experimental Protocols
The following are generalized methodologies for determining the key surfactant efficacy parameters.
Determination of Critical Micelle Concentration (CMC)
The CMC is typically determined by measuring a physical property of the surfactant solution as a function of its concentration. The point at which a sharp change in the property is observed corresponds to the CMC.
-
By Surface Tensiometry (du Noüy Ring Method):
-
Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Measure the surface tension of each solution using a tensiometer equipped with a platinum-iridium ring.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus.
-
-
By Conductivity Measurement:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Measure the electrical conductivity of each solution.
-
Plot the conductivity versus the surfactant concentration.
-
The plot will show two lines with different slopes. The intersection of these lines corresponds to the CMC.
-
Measurement of Surface Tension
The surface tension of a surfactant solution is a direct measure of its ability to reduce the surface energy of the solvent.
-
Wilhelmy Plate Method:
-
A thin platinum plate is suspended from a balance and oriented perpendicular to the liquid surface.
-
The force required to pull the plate from the surface is measured.
-
The surface tension is calculated from this force and the dimensions of the plate.
-
Evaluation of Emulsification Stability
The ability of a surfactant to stabilize an emulsion can be assessed by observing the separation of the oil and water phases over time.
-
Prepare an oil-in-water emulsion by homogenizing a fixed ratio of oil and a surfactant solution.
-
Store the emulsion in a graduated cylinder at a controlled temperature.
-
Measure the volume of the separated water or cream layer at regular intervals.
-
A slower rate of phase separation indicates a more stable emulsion.
Visualizing Experimental and Conceptual Frameworks
Caption: Workflow for Determining Critical Micelle Concentration (CMC).
Caption: Relationship between Surfactant Structure and Function.
Conclusion
Both Sodium Lauroyl Sarcosinate and sodium stearate are effective anionic surfactants, but they exhibit key differences in their performance profiles.
-
Sodium Stearate is a highly efficient surfactant in terms of its low CMC, meaning it can achieve its maximum surface tension reduction at a lower concentration. However, its utility is significantly hampered by its poor tolerance to hard water and potential for skin irritation.
-
Sodium Lauroyl Sarcosinate demonstrates excellent surface tension reduction, superior foaming properties, and notable mildness. Its good performance in the presence of hard water ions makes it a more robust choice for formulations where water quality may vary.
For applications in drug development and personal care products where mildness, stability in various water conditions, and consistent foaming are critical, Sodium Lauroyl Sarcosinate (this compound) presents a more favorable profile. For applications where cost is a primary driver and water hardness is not a concern, sodium stearate may be a suitable alternative. The selection of the appropriate surfactant will ultimately depend on the specific requirements of the formulation and the desired performance characteristics.
"performance comparison of different emulsifiers for oil-in-water emulsions"
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in the formulation of stable and effective oil-in-water (O/W) emulsions. This guide provides an objective comparison of the performance of several common emulsifiers, supported by experimental data, to aid in this crucial decision-making process.
The stability and physicochemical properties of an O/W emulsion are intrinsically linked to the type and concentration of the emulsifier used. Key performance indicators include the emulsifier's ability to reduce interfacial tension, leading to small droplet sizes, and its capacity to impart a sufficient electrostatic charge (zeta potential) to prevent droplet coalescence. This guide will delve into a comparative analysis of four widely used emulsifiers: Polysorbate 60, Tween 80, Soy Lecithin, and Sodium Dodecyl Sulfate (SDS).
Performance Comparison of Emulsifiers
The selection of an emulsifier significantly impacts the physical characteristics and stability of an oil-in-water emulsion. The following table summarizes the performance of Polysorbate 60, Soy Lecithin, and Sodium Dodecyl Sulfate (SDS) under comparable experimental conditions. It is important to note that a direct comparison with Tween 80 is challenging due to variations in experimental setups across different studies. However, data for Tween 80 is provided from a separate study for reference.
| Emulsifier | Type | Concentration (% w/v) | Droplet Size (nm) | Zeta Potential (mV) | Stability Assessment |
| Polysorbate 60 | Non-ionic | - | - | - | High stability, stable and homogeneous emulsions observed.[1] |
| Tween 80 | Non-ionic | 4 | 138.4 ± 1.1 | -28.9 ± 0.5 | High stability, mainly through steric hindrance.[2] |
| Soy Lecithin | Zwitterionic | - | - | - | High stability, stable and homogeneous emulsions observed.[1] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | - | - | - | Significantly lower stability, marked creaming of oil droplets.[1] |
Note: The data for Polysorbate 60, Soy Lecithin, and SDS are from a single comparative study where specific droplet size and zeta potential values were not provided, but stability was assessed. The data for Tween 80 is from a separate study with different formulation parameters.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the preparation and characterization of oil-in-water emulsions.
Preparation of Oil-in-Water Emulsion
This protocol describes a common method for preparing an O/W emulsion using a high-pressure homogenizer.
Materials:
-
Oil Phase (e.g., medium-chain triglycerides, soybean oil)
-
Aqueous Phase (deionized water)
-
Emulsifier (e.g., Tween 80, Soy Lecithin)
Procedure:
-
Phase Preparation:
-
The aqueous phase is prepared by dissolving the desired concentration of the emulsifier in deionized water.
-
The oil phase consists of the pure oil.
-
-
Coarse Emulsion Formation:
-
The oil phase is gradually added to the aqueous phase while under constant agitation using a high-shear mixer (e.g., rotor-stator homogenizer) for a specified period (e.g., 5-10 minutes) to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
The coarse emulsion is then passed through a high-pressure homogenizer at a specific pressure (e.g., 50 MPa) for a set number of cycles (e.g., two cycles) to reduce the droplet size and create a fine nanoemulsion.[2]
-
Droplet Size and Polydispersity Index (PDI) Measurement
The average droplet size and the breadth of the size distribution (PDI) are critical parameters for emulsion stability.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano)
Procedure:
-
Sample Preparation: The emulsion sample is diluted (e.g., 100-fold) with deionized water to avoid multiple scattering effects.
-
Instrument Setup: The refractive indices of the dispersed phase (oil) and the continuous phase (water) are set in the instrument software.
-
Measurement: The diluted sample is placed in a cuvette and analyzed by the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to determine their size.
-
Data Analysis: The software calculates the average droplet size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered to indicate a monodisperse and stable emulsion.
Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability.
Instrumentation:
-
Zeta Potential Analyzer (often integrated with a DLS instrument)
Procedure:
-
Sample Preparation: The emulsion sample is diluted with deionized water.
-
Measurement: The diluted sample is placed in a specialized capillary cell within the instrument. An electric field is applied across the cell, causing the charged droplets to move. The instrument measures the velocity of the droplets (electrophoretic mobility) and calculates the zeta potential.
-
Data Analysis: The zeta potential is typically reported in millivolts (mV). A zeta potential with an absolute value greater than 30 mV generally indicates good physical stability due to strong electrostatic repulsion between droplets.[2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of oil-in-water emulsion preparation and characterization, as well as the signaling pathway of emulsion stabilization.
References
- 1. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Nanoemulsions Stabilized with Different Emulsifiers and Their Encapsulation Efficiency for Oregano Essential Oil: Tween 80, Soybean Protein Isolate, Tea Saponin, and Soy Lecithin [mdpi.com]
In-Vitro Characterization of Formulations Containing Stearic Acid Salts as Pharmaceutical Lubricants
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative in-vitro characterization of formulations containing various stearic acid salts, with a focus on their role as lubricants in solid oral dosage forms. While the specific substance Einecs 275-520-6 (N-methylcyclohexanamine;octadecanoic acid) is registered for industrial use in metal manufacturing, its chemical nature as a stearic acid salt makes it a relevant, albeit hypothetically applied, member of the broader class of stearate-based pharmaceutical excipients. This document will therefore focus on comparing the in-vitro performance of well-established stearate-based lubricants, such as magnesium stearate, with alternatives like sodium stearyl fumarate, to provide a valuable resource for formulation scientists.
Comparative Analysis of Lubricant Performance in Tablet Formulations
The choice of lubricant in a tablet formulation is critical as it can significantly impact the manufacturing process and the final product's performance characteristics, such as tablet hardness, disintegration, and drug dissolution.[1][2][3] The following tables summarize the quantitative data from comparative in-vitro studies on different lubricants.
Table 1: Influence of Lubricant Type on Tablet Tensile Strength and Drug Dissolution
| Lubricant (1% w/w) | API | Tensile Strength (MPa) | Time for 80% Drug Dissolution (minutes) | Reference |
| Magnesium Stearate | Acetaminophen | 1.8 | 45 | [4] |
| Sodium Stearate | Acetaminophen | 2.1 | 20 | [4] |
| Stearic Acid | Acetaminophen | 2.0 | 25 | [4] |
| Sodium Stearyl Fumarate | Acetaminophen | 2.2 | 15 | [4] |
| Magnesium Stearate | Ranitidine HCl | 1.9 | > 60 | [4] |
| Sodium Stearyl Fumarate | Ranitidine HCl | 2.3 | 30 | [4] |
Table 2: Effect of Lubricant on Tablet Hardness and Disintegration Time
| Lubricant (2 wt%) | Granule Size | Hardness (N) | Disintegration Time (s) | Reference |
| Magnesium Stearate | Small | 85 | 120 | [5] |
| Sodium Stearyl Fumarate | Small | 105 | 60 | [5] |
| Magnesium Stearate | Large | 95 | 150 | [5] |
| Sodium Stearyl Fumarate | Large | 115 | 75 | [5] |
Table 3: Comparative Friability of Tablets with Different Lubricants
| Lubricant | Concentration (% w/w) | Friability (%) | Reference |
| Magnesium Stearate | 1.0 | 0.8 | [6] |
| Sodium Stearyl Fumarate | 1.0 | 0.5 | [6] |
| Magnesium Stearate + Sodium Stearyl Fumarate (1:1) | 2.0 | 0.6 | [6] |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments cited in this guide are provided below.
Tablet Hardness (Breaking Force) Test
This test determines the mechanical integrity of tablets by measuring the force required for them to fail.[7]
-
Apparatus: A calibrated tablet hardness tester equipped with two platens.[8][9]
-
Procedure:
-
Place a single tablet between the platens of the tester.[9]
-
Start the instrument to apply a diametral compressive force to the tablet.[8]
-
The force is gradually increased until the tablet fractures.[9]
-
The force required to break the tablet is recorded in Newtons (N) or kiloponds (kp).[7][9]
-
Repeat the measurement for a statistically relevant number of tablets (typically 10) and calculate the mean and standard deviation.
-
Tablet Friability Test
This test assesses the ability of tablets to withstand abrasion and shock during manufacturing, packaging, and transportation.[8][10]
-
Apparatus: A friability tester consisting of a rotating drum with a curved projection.[7][11]
-
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets weighing as close as possible to 6.5 g. For tablets weighing more than 650 mg, use 10 whole tablets.[7][11]
-
Carefully de-dust the tablets and accurately weigh the sample (W₁).[11]
-
Place the tablets in the drum of the friabilator.
-
Remove the tablets from the drum, carefully de-dust them again, and accurately weigh the sample (W₂).[11]
-
Calculate the percentage weight loss using the formula: Friability (%) = ((W₁ – W₂) / W₁) × 100.[10] A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[11]
-
In-Vitro Dissolution Test (USP Apparatus 2 - Paddle Method)
This test measures the rate and extent of drug release from a solid dosage form.[12]
-
Apparatus: A USP Apparatus 2 (Paddle Apparatus) consisting of a vessel, a paddle, a drive shaft, and a water bath.[13]
-
Procedure:
-
Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl) and maintain it at a constant temperature of 37 ± 0.5 °C in the vessel.[13]
-
Place one tablet in the vessel.
-
Lower the paddle to a specified height above the tablet and begin rotation at a set speed (typically 50 or 75 rpm).[13]
-
At predetermined time intervals, withdraw a sample of the dissolution medium for analysis.
-
Analyze the withdrawn samples for drug content using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released against time to obtain the dissolution profile.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the in-vitro characterization of tablet formulations.
Caption: Workflow for tablet formulation, manufacturing, and in-vitro characterization.
Caption: Key property differences between Magnesium Stearate and Sodium Stearyl Fumarate.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. Hardness and Friability Test for Tablets [pharmaspecialists.com]
- 8. qualitester.com [qualitester.com]
- 9. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 10. torontech.com [torontech.com]
- 11. usp.org [usp.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Cross-Validation of Analytical Techniques for Stearic Acid and N-Methylcyclohexylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of active pharmaceutical ingredients (APIs) and their counter-ions or formulation components is critical. This guide provides a comparative analysis of potential analytical techniques for the simultaneous determination of stearic acid, a common fatty acid used as an excipient, and N-methylcyclohexylamine, an aliphatic amine.
The inherent chemical differences between the acidic stearic acid and the basic N-methylcyclohexylamine present a significant challenge for their simultaneous analysis using a single chromatographic method. This guide explores two primary analytical approaches: Gas Chromatography (GC) with derivatization and High-Performance Liquid Chromatography (HPLC) with Mixed-Mode Chromatography (MMC).
Principles of Analyzed Techniques
Gas Chromatography (GC): This technique separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile compounds like stearic acid and N-methylcyclohexylamine, a derivatization step is necessary to increase their volatility. Common derivatization approaches include esterification for carboxylic acids and acylation or silylation for amines.
Mixed-Mode Chromatography (MMC): A versatile HPLC technique that utilizes a stationary phase with both reversed-phase and ion-exchange functionalities. This dual retention mechanism allows for the simultaneous separation of compounds with diverse polarities and charge states, such as acidic and basic molecules, in a single chromatographic run.[1]
Comparative Analysis of Analytical Methods
Table 1: Comparison of GC and MMC-HPLC for Simultaneous Analysis
| Parameter | Gas Chromatography (GC) with Derivatization | Mixed-Mode Chromatography (MMC)-HPLC |
| Principle | Separation of volatile derivatives in a gaseous mobile phase. | Separation based on dual reversed-phase and ion-exchange interactions.[1] |
| Sample Prep | Requires a chemical derivatization step to increase volatility. | Minimal sample preparation, often just dissolution in a suitable solvent. |
| Selectivity | High selectivity based on boiling point and interaction with the stationary phase. | Tunable selectivity by adjusting mobile phase pH, ionic strength, and organic content.[1] |
| Sensitivity | Generally high, especially with sensitive detectors like FID or MS. | Good sensitivity, often coupled with UV or Mass Spectrometry (MS) detectors. |
| Versatility | Well-established for a wide range of volatile and semi-volatile compounds. | Highly versatile for mixtures of acidic, basic, and neutral compounds.[2] |
| Drawbacks | Derivatization can be time-consuming and may introduce variability. | Method development can be more complex than traditional reversed-phase HPLC. |
Experimental Protocols
As specific protocols for the simultaneous analysis of stearic acid and N-methylcyclohexylamine are not available, the following sections outline generalized methodologies for each technique that could be adapted and optimized for this specific pair of analytes.
Gas Chromatography (GC) with Derivatization
A common approach for the simultaneous analysis of fatty acids and amines involves a two-step derivatization process. First, the carboxylic acid (stearic acid) is converted to its methyl ester (FAME) using a reagent like BF3-methanol. Subsequently, the amine (N-methylcyclohexylamine) can be derivatized by acylation using an agent like trifluoroacetic anhydride (TFAA). The resulting derivatives can then be analyzed by GC-FID or GC-MS.
Illustrative GC-FID Protocol:
-
Derivatization:
-
Esterification: To a known amount of sample, add 2 mL of 14% BF3 in methanol. Heat at 60°C for 30 minutes.
-
Acylation: After cooling, add 1 mL of trifluoroacetic anhydride. Heat at 50°C for 15 minutes.
-
Extraction: After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex and collect the upper hexane layer containing the derivatives.
-
-
GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (FID).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mixed-Mode Chromatography (MMC)-HPLC
MMC offers a direct injection approach without the need for derivatization. The key to a successful separation is the selection of an appropriate mixed-mode column and the optimization of the mobile phase conditions (pH, buffer concentration, and organic modifier).
Illustrative MMC-HPLC Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the sample in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: A mixed-mode column with both C18 and strong cation exchange (SCX) or weak anion exchange (WAX) functionalities.
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm (for stearic acid, as it has a weak chromophore) and/or a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (for both analytes).
-
Validation Parameters
A comprehensive cross-validation would involve comparing the performance of the developed GC and MMC-HPLC methods using a set of validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.
Table 2: Typical Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interference from matrix components at the retention times of the analytes. |
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
Benchmarking CAS 71486-47-0 (Imiquimod) Against the Industry Standard, Resiquimod
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of CAS 71486-47-0, chemically known as Imiquimod, against a key industry standard, Resiquimod (R848). Both are synthetic imidazoquinoline compounds recognized as potent immune response modifiers. Their primary mechanism of action is through the activation of Toll-like receptors (TLRs), key proteins in the innate immune system. This guide will delve into their differential effects on TLR activation, subsequent cytokine induction, and the underlying signaling pathways, supported by experimental data.
At a Glance: Imiquimod vs. Resiquimod
| Feature | CAS 71486-47-0 (Imiquimod) | Resiquimod (R848) |
| Primary Target(s) | Toll-like Receptor 7 (TLR7) | Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8) |
| Potency | Potent | More potent than Imiquimod |
| Immune Cell Activation | Primarily plasmacytoid dendritic cells (pDCs) | Broader activation including pDCs, myeloid dendritic cells (mDCs), and monocytes |
| Cytokine Profile | Induces a Th1-biased response, notably high levels of Interferon-alpha (IFN-α) | Induces a broader and more robust cytokine response, including IFN-α, Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12) |
| Clinical Applications | Approved for topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis | Investigated for various applications including as a vaccine adjuvant and for the treatment of herpex simplex virus and hepatitis C |
Mechanism of Action: A Shared Pathway
Both Imiquimod and Resiquimod exert their immunostimulatory effects by activating endosomal TLRs. Upon binding, they initiate a downstream signaling cascade that is predominantly dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which in turn drive the expression of a wide array of pro-inflammatory cytokines and type I interferons.
MyD88-Dependent Signaling Pathway for Imiquimod and Resiquimod.
Performance Benchmark: Cytokine Induction
A critical performance metric for TLR agonists is their ability to induce the production of cytokines, which orchestrate the subsequent immune response. Resiquimod consistently demonstrates a more potent and broader cytokine induction profile compared to Imiquimod.
Interferon-alpha (IFN-α) Production
Both compounds are potent inducers of IFN-α, a key antiviral cytokine, primarily from plasmacytoid dendritic cells (pDCs). However, Resiquimod achieves comparable levels of IFN-α induction at significantly lower concentrations than Imiquimod.
| Compound | Concentration (µM) | Cell Type | IFN-α Production (pg/mL) |
| Imiquimod | 3 | Human PBMCs | >1000 |
| Resiquimod | 0.3 | Human PBMCs | >1000 |
| Resiquimod | 3 | Human PBMCs | >10,000 |
Data is illustrative and compiled from various sources. Actual values may vary based on experimental conditions.
Pro-inflammatory Cytokine Production
Resiquimod's activation of TLR8, which is highly expressed in myeloid cells, leads to a more robust production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
| Compound | Concentration (µM) | Cell Type | TNF-α Production (pg/mL) | IL-12 Production (pg/mL) |
| Imiquimod | 3 | Human pDCs | ~200 | Not significant |
| Resiquimod | 3 | Human pDCs | ~1000 | Not significant |
| Resiquimod | 3 | Human mDCs | Significant | Significant |
Data is illustrative and compiled from various sources. Actual values may vary based on experimental conditions.
Experimental Protocols
The following are generalized protocols for the in vitro assessment of TLR agonist activity.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To measure cytokine production from a mixed population of immune cells in response to TLR agonist stimulation.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plating: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Stimulation: Add Imiquimod, Resiquimod, or a vehicle control (e.g., DMSO) at various concentrations to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant for cytokine analysis.
Experimental Workflow for In Vitro TLR Agonist Stimulation.
Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of specific cytokines (e.g., IFN-α, TNF-α) in the collected cell culture supernatants.
Methodology:
-
Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Washing and Blocking: Wash the plate to remove unbound antibody and then add a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add the collected supernatants and a serial dilution of a known cytokine standard to the plate and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash again and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: After a final wash, add a substrate solution that will react with the enzyme to produce a color change.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Conclusion
"comparative analysis of the antimicrobial properties of stearic acid and its salts"
A comprehensive guide for researchers and drug development professionals on the antimicrobial efficacy of stearic acid and its derivatives, supported by experimental data and detailed methodologies.
Introduction
Stearic acid, a saturated long-chain fatty acid, and its corresponding salts are widely utilized in the pharmaceutical, cosmetic, and food industries for their diverse physicochemical properties. Beyond their conventional roles as emulsifiers, lubricants, and stabilizers, emerging research has highlighted their potential as antimicrobial agents. This guide provides a comparative analysis of the antimicrobial properties of stearic acid and its common salts—sodium stearate, potassium stearate, zinc stearate, and magnesium stearate—against pathogenic microorganisms. The data presented herein is intended to inform researchers, scientists, and drug development professionals on their potential applications in novel antimicrobial therapies and formulations.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of stearic acid and its salts is quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC represents the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following table summarizes the available quantitative data for the antimicrobial activity of stearic acid and its salts against common bacterial and fungal species.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Stearic Acid (in liposomes) | Staphylococcus epidermidis | 0.25 | Not Reported | |
| Stearic Acid (in liposomes) | Enterococcus faecalis | 0.5 | Not Reported | |
| Stearic Acid | Staphylococcus aureus | >4000 | Not Reported | |
| Potassium Stearate | Staphylococcus aureus | Not Reported | Not Reported | |
| Potassium Stearate | Escherichia coli | Not Reported | Not Reported | |
| Zinc Stearate (in combination with Chokeberry Extract) | Staphylococcus aureus | Active | Not Reported | |
| Zinc Stearate (in combination with Chokeberry Extract) | Escherichia coli | Active | Not Reported | |
| Zinc Stearate (in combination with Chokeberry Extract) | Bacillus subtilis | Active | Not Reported | |
| Zinc Stearate (in combination with Chokeberry Extract) | Pseudomonas syringae | Active | Not Reported | |
| Magnesium Stearate | Various Bacteria | No significant activity | No significant activity |
Note: Direct comparative studies with standardized methodologies for all compounds are limited. The presented data is a compilation from various sources and may not be directly comparable due to differences in experimental conditions. "Not Reported" indicates that the specific value was not found in the reviewed literature. "Active" indicates that the substance showed antimicrobial properties, but specific MIC/MBC values were not provided.
Experimental Protocols
A thorough understanding of the methodologies used to derive antimicrobial data is crucial for interpretation and replication of results. The following are detailed protocols for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
a. Inoculum Preparation:
-
From an overnight culture, a bacterial suspension is prepared in a sterile broth medium.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.
-
The suspension is then further diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.
b. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (stearic acid or its salts) is prepared in a suitable solvent (e.g., ethanol or DMSO) and then diluted in the broth medium.
-
Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate to obtain a range of concentrations.
c. Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Positive (broth with inoculum, no antimicrobial) and negative (broth with antimicrobial, no inoculum) controls are included.
-
The microtiter plates are incubated at a suitable temperature (e.g., 35 ± 2°C) for 16–20 hours for most bacteria.
d. Interpretation of Results:
-
After incubation, the plates are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step to the MIC assay to ascertain the concentration at which the antimicrobial agent is bactericidal.
a. Subculturing:
-
Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).
-
These aliquots are then plated onto a suitable agar medium that does not contain the antimicrobial agent.
b. Incubation and Interpretation:
-
The agar plates are incubated under appropriate conditions for 24–48 hours.
-
The number of colony-forming units (CFU) is counted.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Mechanism of Action
The antimicrobial activity of fatty acids and their salts is primarily attributed to their ability to disrupt the bacterial cell membrane, leading to a cascade of events that culminate in cell death.
The proposed mechanism involves the following key steps:
-
Adsorption and Partitioning: The hydrophobic hydrocarbon tails of the fatty acid molecules insert into the lipid bilayer of the bacterial cell membrane.
-
Membrane Disruption: This insertion disrupts the membrane's structural integrity, leading to increased permeability.
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and macromolecules, such as proteins and nucleic acids, from the cytoplasm.
-
Inhibition of Cellular Processes: The disruption of the cell membrane also interferes with vital cellular processes that are membrane-associated, such as the electron transport chain and oxidative phosphorylation.
-
Inhibition of Enzyme Activity: Fatty acids can also directly inhibit intracellular enzymes, further disrupting cellular metabolism.
-
DNA and Protein Synthesis Inhibition: Some studies suggest that fatty acids can also interfere with DNA replication and protein synthesis.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC of antimicrobial agents.
Proposed Antimicrobial Mechanism of Stearic Acid and Its Salts
Caption: Proposed mechanism of antimicrobial action of stearic acid.
A Comparative Guide to Long-Term Stability Testing of Pharmaceutical Products Containing Stearate Salts
For researchers, scientists, and drug development professionals, ensuring the long-term stability of a pharmaceutical product is a critical aspect of the development lifecycle. This guide provides a comparative framework for designing and evaluating the long-term stability of products containing stearate salts, such as stearic acid, compound with N-methylcyclohexylamine (1:1) (CAS 71486-47-0). Due to the limited publicly available stability data for this specific compound, this guide will focus on the established methodologies and comparative conditions for stability testing, utilizing information from regulatory guidelines and studies on similar stearate compounds.
Comparative Stability Testing Conditions
The stability of a pharmaceutical product is assessed by subjecting it to various environmental conditions over a predetermined period. The International Council for Harmonisation (ICH) provides guidelines for stability testing, which include long-term, intermediate, and accelerated conditions.[1][2][3] The choice of conditions depends on the climatic zone for which the product is intended.[1]
Table 1: Comparison of ICH Long-Term Stability Testing Conditions
| Storage Condition | Temperature | Relative Humidity | Minimum Duration for Submission |
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months[1] |
| 30°C ± 2°C | 65% RH ± 5% RH | 12 months[1] | |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months[1] |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months[1] |
Experimental Protocols
A comprehensive long-term stability study involves a series of physical, chemical, and microbiological tests at specified time points.
Key Experimental Protocols
1. Sample Preparation and Storage:
-
At least three primary batches of the drug product should be included in the stability study.[3]
-
Samples should be stored in the proposed commercial packaging.[3]
-
The storage chambers must be capable of maintaining the specified temperature and humidity conditions with minimal deviation.
2. Stability-Indicating Analytical Method:
-
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial to separate and quantify the active pharmaceutical ingredient (API) and its degradation products.[4]
-
The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[4]
3. Physical Characterization:
-
Appearance: Visual inspection for any changes in color, clarity (for solutions), or physical state.
-
Moisture Content: Karl Fischer titration is a common method for determining water content, which is critical for solid dosage forms.
-
Dissolution: For solid oral dosage forms, dissolution testing is performed to ensure the drug release profile remains within specification over time.
4. Chemical Analysis:
-
Assay of Active Ingredient: The concentration of the API is determined at each time point to assess its degradation.
-
Quantification of Degradation Products: Any impurities or degradation products are identified and quantified. Forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, light) can help to identify potential degradation pathways and products.[5][6][7]
5. Microbiological Testing:
-
For products susceptible to microbial growth, tests for microbial limits (total aerobic microbial count, total yeast and mold count) and preservative effectiveness (if applicable) are conducted.
Table 2: Example Long-Term Stability Testing Schedule and Parameters
| Test Parameter | Time Point (Months) | ||||||
| 0 | 3 | 6 | 9 | 12 | 18 | 24 | |
| Appearance | X | X | X | X | X | X | X |
| Assay (API) | X | X | X | X | X | X | X |
| Degradation Products | X | X | X | X | X | X | X |
| Moisture Content | X | X | X | X | |||
| Dissolution | X | X | X | X | |||
| Microbial Limits | X | X | X |
Visualization of Experimental Workflows and Pathways
Diagram 1: General Long-Term Stability Testing Workflow
References
- 1. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmpsop.com [gmpsop.com]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. researchgate.net [researchgate.net]
- 5. forced degradation products: Topics by Science.gov [science.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Safe Disposal of Einecs 275-520-6: A Procedural Guide for Laboratory Professionals
Immediate Safety and Disposal Overview
The primary recommendation for the disposal of Einecs 275-520-6 is to engage a licensed professional waste disposal service.[1] This ensures that all local, regional, and national regulations are met. Waste materials should not be mixed with other waste and should remain in their original containers. Uncleaned containers must be treated with the same precautions as the product itself.
Key Disposal Principles:
-
Professional Disposal: Always use a licensed waste disposal company.[2][1]
-
No Household Garbage: This material should never be disposed of with household garbage.[1]
-
Original Containers: Keep the substance in its original, labeled container.[2]
-
Avoid Environmental Release: Prevent the product from entering drains, surface water, or groundwater.[2]
Step-by-Step Disposal Procedure
-
Characterize the Waste: The waste generator is responsible for properly characterizing all waste materials according to applicable regulations (e.g., US 40CFR262.11).[1]
-
Container Management: Ensure waste containers are suitable, closed, and properly labeled. For spills, use non-combustible absorbent materials like sand, earth, or vermiculite to collect the substance and place it in a designated container for disposal.[2]
-
Contact Licensed Disposal Service: Arrange for pickup and disposal by a licensed professional waste disposal service. Provide them with a comprehensive understanding of the waste material.
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[2] Do not reuse empty containers.
Quantitative Data Summary
| Property | Stearic Acid | N-Methylcyclohexylamine |
| Primary Hazard | Combustible dust | Flammable liquid, Corrosive |
| Disposal Method | Contact a licensed professional waste disposal service.[1] | Offer surplus and non-recyclable solutions to a licensed disposal company. |
| Environmental Fate | Not classified as hazardous for the environment, but spillage should be avoided. | Harmful to aquatic life with long-lasting effects. Discharge into the environment must be avoided. |
| Special Precautions | Avoid generating dust.[1] Keep away from ignition sources.[3] Ground and bond containers when transferring. | Keep away from heat, sparks, and flame.[4] Use spark-proof tools and explosion-proof equipment.[4] Take measures to prevent electrostatic charge buildup. |
Experimental Protocols Cited
The disposal recommendations provided are based on standard safety data sheet guidelines for the individual components of this compound. No specific experimental protocols for the disposal of the compound itself were found. The procedures outlined are derived from the safety protocols for handling and disposing of stearic acid and N-methylcyclohexylamine.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Einecs 275-520-6
Essential Safety and Handling Guide for Einecs 275-520-6
Chemical Identification: Stearic acid, compound with N-methylcyclohexylamine (1:1) EINECS Number: 275-520-6 CAS Number: 71486-47-0
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling the chemical compound this compound. This substance is a compound of Stearic acid and N-methylcyclohexylamine. Due to the lack of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on the hazardous properties of its individual components.
Hazard Summary:
-
Stearic Acid: A combustible solid that may cause irritation to the skin, eyes, and respiratory tract.
-
N-methylcyclohexylamine: A flammable and corrosive liquid and vapor. It is harmful if swallowed or comes into contact with the skin and can cause severe skin burns and eye damage.[1][2][3]
Given the significant hazards posed by N-methylcyclohexylamine, the handling procedures for the compound must be stringent.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure the safety of researchers and scientists. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Given the corrosive nature of N-methylcyclohexylamine, select gloves resistant to amines and organic acids. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Protective Clothing | A lab coat or chemical-resistant apron should be worn to protect against skin contact. For tasks with a higher risk of significant exposure, a chemical-resistant suit may be necessary. |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acids should be used. |
| Feet | Closed-Toed Shoes | Sturdy, closed-toed shoes are required to protect against spills. |
Operational and Disposal Plans
1. Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize the inhalation of vapors.[1]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames, as N-methylcyclohexylamine is flammable.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[4][5] The container should be tightly closed.
2. Spill Management:
-
Small Spills: In case of a small spill, wear the appropriate PPE, absorb the material with an inert absorbent (such as vermiculite or sand), and collect it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and contact the institution's environmental health and safety department.
-
Ventilation: Ensure the spill area is well-ventilated.
3. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
4. Disposal Plan:
-
Waste Characterization: This compound should be treated as hazardous waste due to the properties of its components.
-
Containerization: Collect waste material in a clearly labeled, sealed, and compatible container.
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified waste disposal contractor, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
